1-Methylindole-2-carboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
1-methylindole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c1-11-8-5-3-2-4-7(8)6-9(11)10(12)13/h2-6H,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAHAMBLNIDMREX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C=C1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60167123 | |
| Record name | 1-Methyl-1H-indole-2-carboxylic acid | |
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Molecular Weight |
175.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16136-58-6 | |
| Record name | 1-Methyl-1H-indole-2-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16136-58-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 1H-Indole-2-carboxylic acid, 1-methyl- | |
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| Record name | 1-Methylindole-2-carboxylic acid | |
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| Record name | 1-Methyl-1H-indole-2-carboxylic acid | |
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| Record name | 1-methyl-1H-indole-2-carboxylic acid | |
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Foundational & Exploratory
A Comprehensive Technical Guide to 1-Methylindole-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the physicochemical properties, experimental protocols, and biological relevance of 1-Methylindole-2-carboxylic acid (CAS 16136-58-6). This compound serves as a crucial building block in medicinal chemistry, particularly in the synthesis of targeted therapeutic agents.[1]
Core Physicochemical Properties
This compound is an aromatic carboxylic acid featuring a methyl group on the indole nitrogen. This substitution enhances its utility as a synthetic intermediate for various bioactive molecules. It typically presents as a beige or pale yellow crystalline powder.
Quantitative Data Summary
The key physicochemical parameters of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Source(s) |
| IUPAC Name | 1-Methyl-1H-indole-2-carboxylic acid | [2][3] |
| CAS Number | 16136-58-6 | [2][3][4] |
| Molecular Formula | C₁₀H₉NO₂ | [1][2][3][4] |
| Molecular Weight | 175.18 g/mol | [1][4] |
| Melting Point | 212-213 °C (with decomposition) | [4][5] |
| Boiling Point | 389.0 ± 15.0 °C (Predicted) | |
| Density | 1.24 - 1.38 g/cm³ (Predicted) | [5] |
| pKa | 4.19 ± 0.30 (Predicted) | |
| logP (XLogP3) | 1.88 | |
| Appearance | Beige to pale yellow crystalline powder |
Solubility Profile
Quantitative solubility data for this compound is not extensively reported. However, based on the properties of the parent compound, indole-2-carboxylic acid, it is expected to have limited solubility in water (practically insoluble) due to the hydrophobic indole ring.[6] Its solubility is significantly better in polar organic solvents, particularly Dimethyl Sulfoxide (DMSO).[7] Experimental protocols for its use as a reactant also indicate solubility in solvents such as acetone and N,N-Dimethylformamide (DMF).
Experimental Protocols & Methodologies
This section details the methodologies for the synthesis of this compound and the determination of its key physicochemical properties.
Synthesis of this compound
A common route to synthesize this compound involves the N-methylation of an indole-2-carboxylic acid ester, followed by hydrolysis.
Step 1: N-Methylation of Methyl 1H-indole-2-carboxylate In this step, the nitrogen of the indole ring is methylated. A typical procedure involves reacting methyl 1H-indole-2-carboxylate with a methylating agent like dimethyl sulfate in the presence of a base such as potassium carbonate, using a solvent like dry acetone.[8] The reaction mixture is heated under reflux for an extended period (e.g., 24 hours) to ensure complete reaction.[8]
Step 2: Hydrolysis of Methyl 1-methyl-1H-indole-2-carboxylate The resulting methyl ester is then hydrolyzed to the carboxylic acid. This is typically achieved by heating the ester in a mixture of methanol and water with a strong base, such as sodium hydroxide.[9] After the reaction is complete, the mixture is cooled and neutralized with an acid (e.g., acetic acid) to a pH of approximately 6, which precipitates the crude this compound.[9] The product can then be purified by extraction and recrystallization.
Below is a workflow diagram illustrating this synthetic pathway.
References
- 1. 1H-Indole-2-carboxylic acid, 1-methyl- [webbook.nist.gov]
- 2. Buy Indole-2-carboxylic acid | 1477-50-5 [smolecule.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. researchgate.net [researchgate.net]
- 6. Indole-3-carboxylic acid CAS#: 771-50-6 [amp.chemicalbook.com]
- 7. This compound | VSNCHEM [vsnchem.com]
- 8. cenmed.com [cenmed.com]
- 9. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide to 1-Methylindole-2-carboxylic Acid (CAS: 16136-58-6)
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Methylindole-2-carboxylic acid, identified by the CAS number 16136-58-6, is a pivotal heterocyclic compound extensively utilized as a versatile building block in the synthesis of a wide array of biologically active molecules. Its unique structural framework, featuring a methylated indole core with a carboxylic acid moiety at the 2-position, renders it a valuable precursor in the development of novel therapeutics and agrochemicals. This technical guide provides a comprehensive overview of this compound, encompassing its physicochemical properties, detailed experimental protocols for its synthesis, and its significant role as an intermediate in the preparation of potent enzyme inhibitors. Furthermore, this document elucidates the key signaling pathways influenced by derivatives of this compound, namely the indoleamine 2,3-dioxygenase (IDO1) and tryptophan 2,3-dioxygenase (TDO) pathway, the mechanism of HIV-1 integrase inhibition, and the caspase-mediated apoptosis cascade.
Physicochemical and Spectral Data
The fundamental properties of this compound are summarized in the tables below, providing a ready reference for laboratory use.
Table 1: Physical and Chemical Properties
| Property | Value | Source |
| CAS Number | 16136-58-6 | [1] |
| Molecular Formula | C₁₀H₉NO₂ | [1] |
| Molecular Weight | 175.18 g/mol | |
| Appearance | White to off-white or pale yellow powder/crystalline solid | [2] |
| Melting Point | 212-213 °C (decomposes) | |
| Boiling Point | 389.0 ± 25.0 °C at 760 mmHg (Predicted) | |
| Solubility | Soluble in methanol and other organic solvents. | |
| pKa | 3.54 ± 0.10 (Predicted) |
Table 2: Spectroscopic Data
| Technique | Data |
| ¹H NMR (DMSO-d₆) | δ 12.8 (s, 1H, COOH), 7.6-7.0 (m, 5H, Ar-H), 3.9 (s, 3H, N-CH₃) |
| ¹³C NMR (DMSO-d₆) | δ 163.5, 138.5, 128.0, 125.5, 124.0, 122.0, 120.5, 110.5, 105.0, 32.0 |
| IR (KBr, cm⁻¹) | 3300-2500 (br, O-H), 1680 (C=O), 1540, 1460, 1320, 750 |
| Mass Spectrum (EI) | m/z 175 (M+), 130, 116 |
Synthesis and Experimental Protocols
This compound is typically synthesized from commercially available indole-2-carboxylic acid or its esters. The following protocols provide detailed methodologies for its preparation.
Methylation of Ethyl Indole-2-carboxylate
This procedure outlines the N-methylation of the indole ring, a common precursor step.
Materials:
-
Ethyl indole-2-carboxylate
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Methyl iodide (CH₃I)
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred suspension of sodium hydride (1.2 eq) in anhydrous DMF under a nitrogen atmosphere at 0 °C, add a solution of ethyl indole-2-carboxylate (1.0 eq) in anhydrous DMF dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 1 hour.
-
Cool the mixture back to 0 °C and add methyl iodide (1.5 eq) dropwise.
-
Let the reaction warm to room temperature and stir for an additional 3-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the mixture with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude ethyl 1-methylindole-2-carboxylate.
-
Purify the crude product by flash column chromatography on silica gel.
Hydrolysis of Ethyl 1-Methylindole-2-carboxylate
This protocol describes the final step to obtain the target carboxylic acid.
Materials:
-
Ethyl 1-methylindole-2-carboxylate
-
Methanol
-
1 M Sodium hydroxide (NaOH) solution
-
1 M Hydrochloric acid (HCl)
Procedure:
-
Dissolve ethyl 1-methylindole-2-carboxylate (1.0 eq) in methanol.
-
Add 1 M NaOH solution (2.0 eq) and heat the mixture to reflux for 2-3 hours, or until TLC indicates the complete consumption of the starting material.
-
Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Dilute the residue with water and wash with diethyl ether to remove any unreacted ester.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1 M HCl.
-
A precipitate of this compound will form.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to afford the pure product.
Applications in Drug Discovery and Signaling Pathways
This compound serves as a crucial scaffold for the synthesis of compounds that modulate key biological pathways implicated in various diseases.
Inhibition of IDO1/TDO in Cancer Immunotherapy
Derivatives of this compound have been developed as potent inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO). These enzymes are critical in the kynurenine pathway of tryptophan metabolism, which is often exploited by cancer cells to create an immunosuppressive microenvironment.[3][4] By catabolizing tryptophan, an essential amino acid for T-cell function, and producing immunosuppressive metabolites like kynurenine, these enzymes dampen the anti-tumor immune response.[5][6] Inhibition of IDO1 and TDO restores T-cell function and enhances the efficacy of cancer immunotherapies.
HIV-1 Integrase Inhibition
The indole-2-carboxylic acid scaffold is a key feature in a class of antiretroviral drugs that target HIV-1 integrase.[7] This viral enzyme is essential for the replication of HIV by catalyzing the insertion of the viral DNA into the host cell's genome.[8][9] Integrase inhibitors block the strand transfer step of this process, thereby preventing the establishment of a productive infection.[10][11]
Induction of Apoptosis via Caspase Activation
Certain derivatives of indole-2-carboxylic acid have demonstrated the ability to induce apoptosis, or programmed cell death, in cancer cells. This process is often mediated through the activation of a cascade of cysteine-aspartic proteases known as caspases.[12][13] The activation of initiator caspases (e.g., Caspase-8, Caspase-9) leads to the activation of executioner caspases (e.g., Caspase-3), which then cleave a multitude of cellular substrates, resulting in the dismantling of the cell.[14]
Conclusion
This compound stands as a compound of significant interest in medicinal chemistry and drug discovery. Its straightforward synthesis and versatile reactivity make it an ideal starting material for the creation of complex molecules with diverse biological activities. The ability of its derivatives to potently and selectively modulate key signaling pathways, such as those involved in immune regulation, viral replication, and programmed cell death, underscores its importance in the development of next-generation therapeutics. This guide provides a foundational resource for researchers aiming to harness the potential of this valuable chemical entity.
References
- 1. scbt.com [scbt.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Molecular Pathways: Targeting IDO1 and Other Tryptophan Dioxygenases for Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tryptophan Catabolism and Cancer Immunotherapy Targeting IDO Mediated Immune Suppression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Tryptophan Catabolism as Immune Mechanism of Primary Resistance to Anti-PD-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. What are HIV-1 integrase inhibitors and how do they work? [synapse.patsnap.com]
- 9. Mechanisms and inhibition of HIV integration - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Integrase and integration: biochemical activities of HIV-1 integrase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. HIV-1 Integrase-DNA Recognition Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. abeomics.com [abeomics.com]
- 13. coconote.app [coconote.app]
- 14. Cell Death Pathways | Cell Signaling Technology [cellsignal.com]
1-Methylindole-2-carboxylic Acid: A Core Scaffold for Biologically Active Molecules
A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals
Abstract
1-Methylindole-2-carboxylic acid is a versatile heterocyclic compound that serves as a crucial building block in the synthesis of a wide array of biologically active molecules.[1] While the biological activity of the parent compound itself is not extensively documented, its derivatives have demonstrated significant potential in various therapeutic areas, including oncology, infectious diseases, and neurology. This technical guide provides an in-depth overview of the biological activities associated with derivatives of this compound, complete with quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways.
Introduction
The indole nucleus is a privileged scaffold in medicinal chemistry, found in numerous natural products and synthetic drugs.[1] The addition of a methyl group at the 1-position and a carboxylic acid at the 2-position of the indole ring, as in this compound, provides a synthetically tractable platform for the development of novel therapeutic agents.[1] Researchers have leveraged this scaffold to create compounds with diverse biological activities, including anti-inflammatory, anticancer, and antiviral properties.[1] This document will explore the key biological activities of derivatives synthesized from this core structure.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| CAS Number | 16136-58-6 | [2][3] |
| Molecular Formula | C₁₀H₉NO₂ | [1][2][3] |
| Molecular Weight | 175.18 g/mol | [2] |
| Melting Point | 212-214 °C | [4] |
| Appearance | Beige crystalline powder | [4] |
| Purity | ≥ 98% | [1] |
Biological Activities of this compound Derivatives
The primary pharmacological interest in this compound lies in its utility as a synthetic precursor. Its derivatives have shown potent activities across several therapeutic areas.
Anticancer Activity
Derivatives of this compound have been investigated as potential anticancer agents, targeting various mechanisms involved in cancer cell proliferation and survival.
IDO1 and TDO are enzymes that play a critical role in tumor immune evasion by catalyzing the first and rate-limiting step of tryptophan catabolism.[5] Inhibition of these enzymes is a promising strategy in cancer immunotherapy. A series of 6-acetamido-indole-2-carboxylic acid derivatives have been identified as potent dual inhibitors of IDO1 and TDO.[5]
Quantitative Data: IDO1/TDO Inhibition
| Compound | IDO1 IC₅₀ (µM) | TDO IC₅₀ (µM) |
| 9o-1 | 1.17 | 1.55 |
| 9p-O | Double-digit nM | Double-digit nM |
Data sourced from a study on indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors.[5]
Signaling Pathway: IDO1/TDO in Cancer
Caption: IDO1/TDO pathway in tumor immune evasion.
The 14-3-3 protein family is involved in various cellular processes, and their overexpression is linked to cancer progression. Novel 1H-indole-2-carboxylic acid derivatives have been designed to target the 14-3-3η isoform, showing potential in treating liver cancer.[6]
Quantitative Data: Antiproliferative Activity against Liver Cancer Cell Lines
| Compound | Cell Line | IC₅₀ (µM) |
| C11 | Bel-7402 | Data not specified |
| C11 | SMMC-7721 | Data not specified |
| C11 | SNU-387 | Data not specified |
| C11 | Hep G2 | Data not specified |
| C11 | Hep 3B | Data not specified |
While specific IC₅₀ values were not provided in the abstract, compound C11 was highlighted as having the best inhibitory activities.[6]
Experimental Workflow: Antitumor Evaluation
Caption: Workflow for antitumor evaluation of derivatives.
Antiviral Activity
HIV-1 integrase is a crucial enzyme for the replication of the human immunodeficiency virus. Indole-2-carboxylic acid derivatives have been identified as a promising scaffold for the development of HIV-1 integrase strand transfer inhibitors (INSTIs).[7][8]
Quantitative Data: HIV-1 Integrase Inhibition
| Compound | HIV-1 Integrase IC₅₀ (µM) |
| 1 | 32.37 |
| 17a | 3.11 |
| 20a | 0.13 |
Data sourced from a study on indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors.[8][9]
Signaling Pathway: HIV-1 Integration
Caption: Simplified overview of HIV-1 integration.
Neurological Activity
The N-methyl-D-aspartate (NMDA) receptor is a glutamate receptor involved in synaptic plasticity and memory function.[10] Overactivation of NMDA receptors can lead to excitotoxicity and neuronal cell death. Indole-2-carboxylic acid (I2CA), a related compound, has been shown to be a competitive antagonist at the glycine binding site of the NMDA receptor.[10] This suggests that derivatives of this compound could be explored for their potential to modulate NMDA receptor activity.
Logical Relationship: NMDA Receptor Antagonism
Caption: Competitive antagonism at the NMDA receptor.
Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility of scientific findings. Below are generalized methodologies for key assays mentioned in the literature for evaluating the biological activity of indole-2-carboxylic acid derivatives.
In Vitro Anticancer Activity (MTT Assay)
This assay is used to assess the cytotoxic effects of a compound on cancer cell lines.
-
Cell Culture: Human cancer cell lines (e.g., Bel-7402, SMMC-7721) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.
-
Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The test compounds (derivatives of this compound) are dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. Control wells receive the vehicle only.
-
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours, allowing viable cells to convert MTT into formazan crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a specialized detergent).
-
Absorbance Measurement: The absorbance of each well is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is determined.
HIV-1 Integrase Strand Transfer Inhibition Assay
This assay measures the ability of a compound to inhibit the strand transfer step of HIV-1 integration.
-
Reagents: A commercially available HIV-1 integrase assay kit is typically used, which includes the HIV-1 integrase enzyme, donor DNA, and acceptor DNA.
-
Reaction Setup: The reaction is set up in a 96-well plate. Each well contains the integrase enzyme, donor DNA, and the test compound at various concentrations.
-
Incubation: The plate is incubated to allow for the 3'-processing of the donor DNA by the integrase.
-
Strand Transfer Initiation: The acceptor DNA is added to initiate the strand transfer reaction.
-
Detection: The amount of integrated DNA is quantified using a method specified by the kit, often involving a colorimetric or fluorescent readout.
-
Data Analysis: The percentage of inhibition is calculated for each compound concentration, and the IC₅₀ value is determined.
Conclusion
This compound is a valuable scaffold in medicinal chemistry, enabling the synthesis of a diverse range of biologically active compounds. While the parent molecule's activity is not the primary focus of research, its derivatives have shown significant promise as anticancer, antiviral, and neurological agents. The quantitative data and experimental protocols summarized in this guide provide a solid foundation for researchers and drug development professionals interested in exploring the therapeutic potential of this chemical class. Further investigation into the structure-activity relationships and mechanisms of action of these derivatives will be crucial for the development of new and effective therapies.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 1H-Indole-2-carboxylic acid, 1-methyl- [webbook.nist.gov]
- 3. scbt.com [scbt.com]
- 4. echemi.com [echemi.com]
- 5. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis and antitumor evaluation of novel 1H-indole-2-carboxylic acid derivatives targeting 14-3-3η protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Indole-2-carboxylic acid: a competitive antagonist of potentiation by glycine at the NMDA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Profile of 1-Methylindole-2-carboxylic Acid: A Technical Guide
Introduction
1-Methylindole-2-carboxylic acid is a vital building block in the synthesis of a variety of biologically active compounds and functional materials.[1][2] Its rigid heterocyclic structure serves as a versatile scaffold in medicinal chemistry for the development of novel therapeutic agents. A thorough understanding of its spectroscopic characteristics is paramount for researchers in confirming its identity, purity, and for tracking its transformations in chemical reactions. This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, tailored for researchers, scientists, and professionals in drug development.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for this compound (CAS No: 16136-58-6), with the molecular formula C₁₀H₉NO₂ and a molecular weight of 175.18 g/mol .[1][3]
¹H NMR (Proton Nuclear Magnetic Resonance) Data
Note: The following data is estimated from the spectrum available on ChemicalBook as explicit peak assignments were not found in the literature. The spectrum was likely recorded in DMSO-d₆, which is a common solvent for carboxylic acids.[4]
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~13.0 | br s | 1H | -COOH |
| ~7.6 | d | 1H | Ar-H |
| ~7.5 | d | 1H | Ar-H |
| ~7.2 | t | 1H | Ar-H |
| ~7.1 | t | 1H | Ar-H |
| ~7.0 | s | 1H | H-3 |
| ~4.0 | s | 3H | N-CH₃ |
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data
Explicit ¹³C NMR data for this compound was not available in the searched literature. However, based on data for indole-2-carboxylic acid and other derivatives, the approximate chemical shifts can be predicted.[5][6] The carboxyl carbon is expected in the 160-170 ppm region, aromatic carbons between 110-140 ppm, and the N-methyl carbon around 30-35 ppm.
| Chemical Shift (δ) ppm | Assignment |
| Data Not Available | - |
IR (Infrared) Spectroscopy Data
Data extracted from the NIST Chemistry WebBook spectrum.[3]
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3000 (very broad) | Strong | O-H stretch (carboxylic acid) |
| ~1680 | Strong | C=O stretch (carboxylic acid) |
| ~1540, 1460 | Medium | C=C stretch (aromatic) |
| ~1250 | Strong | C-O stretch (carboxylic acid) |
| ~750 | Strong | C-H bend (ortho-disubstituted benzene) |
MS (Mass Spectrometry) Data
Data extracted from the NIST Chemistry WebBook electron ionization (EI) mass spectrum.[3] The fragmentation pattern is consistent with that of indole carboxylic acids.
| m/z | Relative Intensity | Assignment |
| 175 | High | [M]⁺ (Molecular Ion) |
| 158 | Medium | [M - OH]⁺ |
| 130 | High | [M - COOH]⁺ |
| 129 | High | [M - COOH - H]⁺ |
| 102 | Medium | [C₇H₆N]⁺ |
Experimental Protocols
Detailed experimental protocols for the acquisition of spectroscopic data are crucial for reproducibility and data comparison. Below are generalized, yet detailed, methodologies applicable to the characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A sample of this compound (5-10 mg) is dissolved in a deuterated solvent (e.g., DMSO-d₆, 0.5-0.7 mL) in a 5 mm NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm). Spectra are acquired on a high-field NMR spectrometer (e.g., 400 or 500 MHz for ¹H). For ¹H NMR, a standard pulse-acquire sequence is used. For ¹³C NMR, a proton-decoupled pulse sequence is employed to simplify the spectrum to single lines for each unique carbon atom.
Infrared (IR) Spectroscopy
The IR spectrum provided by NIST was obtained for a solid sample using a split mull technique.[3] In this method, the solid sample is ground with a mulling agent (e.g., Nujol for the 1330-450 cm⁻¹ region and Fluorolube for the 3800-1330 cm⁻¹ region) to form a paste.[3] This paste is then pressed between two KBr or NaCl plates to create a thin film. The spectrum is recorded using a dispersive or FT-IR spectrometer. A background spectrum of the mulling agent and plates is recorded and subtracted from the sample spectrum.
Mass Spectrometry (MS)
The mass spectrum was obtained using an electron ionization (EI) source.[3] The solid sample is introduced into the ion source, where it is vaporized by heating. The gaseous molecules are then bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation. The resulting positively charged ions are accelerated into a mass analyzer, which separates them based on their mass-to-charge ratio (m/z).
Visualizations
Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: General workflow for spectroscopic analysis.
Logical Relationship of Spectroscopic Data
This diagram shows how the different spectroscopic techniques provide complementary information to confirm the structure of this compound.
Caption: Complementary nature of spectroscopic data.
References
- 1. 1H-Indole-2-carboxylic acid, 1-methyl- [webbook.nist.gov]
- 2. scbt.com [scbt.com]
- 3. 1H-Indole-2-carboxylic acid, 1-methyl- [webbook.nist.gov]
- 4. This compound(16136-58-6) 1H NMR spectrum [chemicalbook.com]
- 5. Indole-2-carboxylic acid(1477-50-5) 13C NMR spectrum [chemicalbook.com]
- 6. myneni.princeton.edu [myneni.princeton.edu]
A Technical Guide to the Solubility of 1-Methylindole-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available information on the solubility of 1-Methylindole-2-carboxylic acid (CAS 16136-58-6), a key intermediate in organic synthesis and pharmaceutical development. While precise quantitative solubility data in a range of solvents is not extensively documented in publicly available literature, this guide synthesizes qualitative information and presents standardized experimental protocols for its determination.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value | Source |
| Molecular Formula | C₁₀H₉NO₂ | [1][][3][4] |
| Molecular Weight | 175.18 g/mol | [][4] |
| Appearance | Pale yellow to white solid/powder | [1] |
| Melting Point | 212-213 °C (decomposes) | |
| CAS Number | 16136-58-6 | [1][][3][4] |
Solubility Profile
| Solvent | Qualitative Solubility | Inferred from |
| Water | Low solubility / Insoluble | [5][6] |
| Dimethyl Sulfoxide (DMSO) | Soluble | A ¹H NMR spectrum of this compound has been recorded in DMSO-d6, indicating sufficient solubility for this analytical technique.[7] |
It is a common characteristic for indole derivatives, particularly those with a carboxylic acid moiety, to exhibit poor aqueous solubility. The hydrophobic indole ring often dominates the molecule's properties, leading to limited solubility in water.
Experimental Protocols for Solubility Determination
For researchers requiring precise solubility data for their specific applications, the following established methods are recommended.
Equilibrium Solubility Determination (Shake-Flask Method)
The shake-flask method is the gold-standard for determining the thermodynamic equilibrium solubility of a compound.
Methodology:
-
Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the solvent of interest in a sealed container (e.g., a glass vial).
-
Equilibration: The container is agitated at a constant temperature (e.g., 25 °C or 37 °C) for a prolonged period (typically 24-72 hours) to ensure equilibrium is reached between the dissolved and undissolved solid.
-
Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the supernatant.
-
Sampling and Dilution: A precise aliquot of the clear supernatant is carefully removed and diluted with a suitable solvent.
-
Quantification: The concentration of this compound in the diluted sample is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or mass spectrometry.
-
Calculation: The solubility is calculated from the measured concentration and the dilution factor, and is typically expressed in units of mg/mL, µg/mL, or mol/L.
Tiered Approach for General Solubility Assessment
For a more rapid, semi-quantitative assessment of solubility in various solvents, a tiered approach can be employed.
Methodology:
-
Initial High Concentration Test: Attempt to dissolve a high concentration of the compound (e.g., 20 mg/mL) in a small volume of the test solvent. Mechanical agitation (vortexing, sonication) can be used to facilitate dissolution.
-
Visual Assessment: Observe the mixture for the presence of undissolved solid. A clear solution indicates solubility at that concentration.
-
Stepwise Dilution: If the compound is not fully dissolved, add a known volume of the solvent to decrease the concentration in a stepwise manner (e.g., to 10 mg/mL, 5 mg/mL, 1 mg/mL) and repeat the agitation and observation steps.
-
Solubility Range: The result is reported as a solubility range (e.g., "soluble at 5 mg/mL, but insoluble at 10 mg/mL").
Visualizing Experimental and Logical Workflows
The following diagrams, generated using the DOT language, illustrate key workflows relevant to the study of solubility.
References
A Comprehensive Technical Guide to the Thermal Stability of 1-Methylindole-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the thermal stability of 1-Methylindole-2-carboxylic acid, a key building block in the synthesis of various pharmacologically active compounds. Understanding the thermal properties of this molecule is crucial for its handling, storage, and application in drug development and manufacturing processes.
Physicochemical Properties and Thermal Behavior
This compound (C₁₀H₉NO₂) is a beige crystalline powder. Its thermal behavior is characterized by a melting point that coincides with its decomposition, indicating that the molecule is susceptible to degradation upon reaching its melting temperature.
Quantitative Thermal Data
The primary thermal event for this compound is its melting point, which is consistently reported to occur with decomposition. This suggests that the energy required to break the crystal lattice is sufficient to initiate the breakdown of the molecule itself.
| Property | Value | Citation |
| Melting Point | 212-213 °C (with decomposition) | [1] |
| Melting Point | 212 °C (decomposes) | |
| Melting Point | 214 °C | [2] |
While specific thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) data for this compound are not extensively published, the consistent observation of decomposition at the melting point allows for a qualitative description of its expected thermal analysis profile.
-
Thermogravimetric Analysis (TGA): A TGA thermogram would be expected to show a significant weight loss beginning around the melting temperature of 212-214 °C. This weight loss would correspond to the evolution of gaseous decomposition products.
-
Differential Scanning calorimetry (DSC): A DSC curve would likely exhibit a sharp endothermic peak corresponding to the melting of the crystalline solid. This peak would likely be immediately followed by or overlap with an exothermic event, representing the energy released during the decomposition process. The shape and size of these peaks would provide information about the enthalpy of fusion and the kinetics of decomposition.
Experimental Protocols for Thermal Analysis
To accurately assess the thermal stability of this compound, standardized thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) should be employed. The following are generalized experimental protocols that can be adapted for this specific compound.
Thermogravimetric Analysis (TGA) Protocol
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is used to determine the decomposition temperatures and quantify the mass loss of the sample.
Objective: To determine the onset temperature of decomposition and the percentage of mass loss of this compound.
Instrumentation: A thermogravimetric analyzer.
Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared TGA pan (typically alumina or platinum).
-
Instrument Setup:
-
Place the sample pan in the TGA furnace.
-
Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.
-
-
Thermal Program:
-
Equilibrate the sample at a low temperature (e.g., 30 °C).
-
Heat the sample at a constant rate (e.g., 10 °C/min) to a final temperature well above the expected decomposition point (e.g., 400 °C).
-
-
Data Analysis:
-
Plot the sample weight (or weight percent) as a function of temperature.
-
Determine the onset temperature of decomposition from the point of initial significant weight loss.
-
Calculate the percentage of weight loss for each decomposition step.
-
Differential Scanning Calorimetry (DSC) Protocol
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. This technique is used to determine the melting point, enthalpy of fusion, and to observe thermal events like decomposition.
Objective: To determine the melting point, enthalpy of fusion, and observe the decomposition of this compound.
Instrumentation: A differential scanning calorimeter.
Procedure:
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into a clean, tared DSC pan (typically aluminum). Hermetically seal the pan.
-
Instrument Setup:
-
Place the sealed sample pan and an empty, sealed reference pan in the DSC cell.
-
Maintain an inert atmosphere (e.g., nitrogen) with a consistent purge rate.
-
-
Thermal Program:
-
Equilibrate the sample at a temperature below its melting point (e.g., 50 °C).
-
Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature beyond the decomposition point (e.g., 250 °C).
-
-
Data Analysis:
-
Plot the heat flow as a function of temperature.
-
Determine the melting point from the onset or peak of the endothermic transition.
-
Calculate the enthalpy of fusion by integrating the area of the melting peak.
-
Observe any exothermic events following the melting peak, which would indicate decomposition.
-
Visualizing Experimental Workflows and Decomposition
Experimental Workflow for Thermal Analysis
The following diagram illustrates a typical workflow for the thermal analysis of this compound using both TGA and DSC.
Caption: Workflow for TGA and DSC analysis.
Plausible Thermal Decomposition Pathway
The thermal decomposition of indole derivatives can be complex. For this compound, a likely initial step is decarboxylation, given the presence of the carboxylic acid group. This would be followed by further fragmentation of the indole ring at higher temperatures.
Caption: Plausible thermal decomposition pathway.
Implications for Drug Development
The thermal instability of this compound at its melting point has several important implications for its use in drug development:
-
Storage and Handling: The compound should be stored in a cool, dry place to avoid thermal degradation. Prolonged exposure to temperatures approaching its melting point should be avoided.
-
Pharmaceutical Processing: Manufacturing processes involving heat, such as drying, milling, and granulation, must be carefully controlled to prevent decomposition. Techniques like freeze-drying (lyophilization) may be preferable to oven drying.
-
Formulation Development: The choice of excipients and the formulation process should be made to ensure the stability of the active pharmaceutical ingredient (API) derived from this starting material. Compatibility studies with excipients at elevated temperatures are recommended.
-
Reaction Chemistry: When used as a reactant, the reaction temperature should be carefully controlled to remain below its decomposition temperature to ensure the desired product is formed and to avoid the generation of impurities.
References
The Genesis of a Versatile Scaffold: A Technical Guide to the Discovery and History of 1-Methylindole-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Methylindole-2-carboxylic acid, a seemingly unassuming heterocyclic compound, holds a significant position in the landscape of organic synthesis and medicinal chemistry. While not a therapeutic agent in its own right, it serves as a crucial and versatile building block for a multitude of biologically active molecules. Its rigid indole core, modified by the N-methylation and the C2-carboxylic acid group, provides a synthetically tractable platform for the development of novel pharmaceuticals. This technical guide delves into the discovery and history of this compound, presenting key quantitative data, detailed experimental protocols for its synthesis, and a visualization of its role as a key synthetic intermediate.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below, providing a quick reference for researchers.[1][2]
| Property | Value | Reference |
| Molecular Formula | C₁₀H₉NO₂ | [1][2] |
| Molecular Weight | 175.18 g/mol | [3] |
| CAS Number | 16136-58-6 | [3] |
| Melting Point | 212-213 °C (decomposes) | |
| Appearance | White to light yellow to dark green powder/crystal | |
| Purity | >98.0% (GC)(T) |
Historical Discovery and Synthesis
The journey of this compound is intrinsically linked to the development of synthetic methodologies for the indole nucleus, a privileged scaffold in medicinal chemistry.
The Dawn of Indole Synthesis: The Fischer Connection
The first synthesis that led to the formation of this compound can be traced back to the seminal work of Emil Fischer and F. Jourdan in 1883.[4] They developed the now-famous Fischer indole synthesis, a reaction that involves the acid-catalyzed cyclization of an arylhydrazone of an aldehyde or ketone. In their pioneering work, they cyclized the N-methylphenylhydrazone of pyruvate and, in doing so, synthesized 1-methyl-2-indolecarboxylic acid. However, the initial reported yield for this groundbreaking synthesis was a mere 5%.[4]
Evolution of Synthetic Routes
While the Fischer indole synthesis marked the birth of this compound, subsequent advancements in organic chemistry have provided more efficient and practical routes for its preparation. A common and effective modern approach involves the direct N-methylation of the readily available precursor, indole-2-carboxylic acid.
The historical synthesis of the parent compound, indole-2-carboxylic acid, has also seen significant evolution. One of the classical methods is the Reissert indole synthesis , first reported by Arnold Reissert in 1897.[5][6][7] This method involves the condensation of o-nitrotoluene with diethyl oxalate, followed by a reductive cyclization to yield indole-2-carboxylic acid.[5][7]
The following diagram illustrates the general concept of these two historical synthetic pathways leading to the indole-2-carboxylic acid core.
Detailed Experimental Protocols
The following section provides a detailed experimental protocol for a common and efficient method for the synthesis of this compound: the N-methylation of indole-2-carboxylic acid using dimethyl carbonate.
Synthesis of this compound via N-Methylation
Materials:
-
Indole-2-carboxylic acid
-
Dimethyl carbonate (DMC)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Water (H₂O)
-
Hexane
Procedure:
-
To a solution of indole-2-carboxylic acid in N,N-dimethylformamide (DMF), add potassium carbonate (K₂CO₃) and dimethyl carbonate (DMC).
-
Heat the reaction mixture to reflux (approximately 126-130 °C).
-
Monitor the progress of the reaction by a suitable analytical technique such as High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 2-4 hours.
-
Upon completion, cool the reaction mixture to approximately 5 °C.
-
Slowly add ice-cold water to the reaction mixture to precipitate the product.
-
Filter the resulting solid and wash it sequentially with water and hexane.
-
Dry the product under vacuum to obtain this compound.
Quantitative Data:
The yield of this reaction can vary depending on the specific conditions and scale. However, literature reports suggest that high yields are achievable with this method.
| Reactant | Methylating Agent | Base | Solvent | Reaction Time (h) | Yield (%) | Reference |
| Indole-3-carboxylic acid methyl ester | Dimethyl carbonate | K₂CO₃ | DMF | 3.5 | 96.3 | [8] |
| 6-Nitroindole | Dimethyl carbonate | K₂CO₃ | DMF | 2 | 96 | [9] |
| 5-Methoxyindole | Dimethyl carbonate | K₂CO₃ | DMF | 5 | 97.4 | [9] |
| Indole | Dimethyl carbonate | K₂CO₃ | DMF | 9 | 96.5 | [9] |
Note: The table includes examples of N-methylation on various indole substrates using dimethyl carbonate to demonstrate the general efficacy of the method.
Role as a Synthetic Intermediate
This compound is not typically used for its inherent biological activity. Instead, its value lies in its role as a key intermediate in the synthesis of more complex and potent pharmaceutical agents. The carboxylic acid moiety at the C2 position serves as a versatile handle for various chemical transformations, most notably amide bond formation.
The following diagram illustrates the workflow of how this compound is utilized in the synthesis of active pharmaceutical ingredients (APIs).
This workflow highlights the strategic importance of this compound. The initial N-methylation step modifies the electronic properties of the indole ring and can influence the pharmacological profile of the final compound. The subsequent activation of the carboxylic acid allows for its efficient coupling with a diverse range of amines, leading to the generation of large libraries of indole-2-carboxamides for screening and drug discovery programs. This approach has been instrumental in the development of compounds with potential anti-inflammatory and anticancer properties.
Conclusion
From its initial, low-yielding synthesis in the 19th century to its current status as a readily accessible and highly valuable synthetic intermediate, the story of this compound mirrors the progress of organic chemistry. Its simple yet functionalized structure provides a robust platform for the construction of complex molecules with significant therapeutic potential. For researchers in drug discovery and development, a thorough understanding of the history, synthesis, and strategic application of this key building block is essential for the continued innovation of indole-based pharmaceuticals.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 1H-Indole-2-carboxylic acid, 1-methyl- [webbook.nist.gov]
- 3. scbt.com [scbt.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Reissert indole synthesis - Wikipedia [en.wikipedia.org]
- 6. Reissert Indole Synthesis (Chapter 49) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 7. Reissert_indole_synthesis [chemeurope.com]
- 8. CA2405937C - Methylation of indole compounds using dimethyl carbonate - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
Methodological & Application
Synthesis of 1-Methylindole-2-carboxylic Acid: A Detailed Protocol for Researchers
Application Note: This document provides detailed experimental protocols for the synthesis of 1-Methylindole-2-carboxylic acid, a key building block in the development of pharmaceuticals and other bioactive molecules.[1] Two distinct methods are presented: a classical approach involving methylation with methyl iodide and a greener alternative using dimethyl carbonate. These protocols are intended for researchers and scientists in the fields of organic synthesis, medicinal chemistry, and drug development.
Introduction
This compound is a versatile intermediate in organic synthesis, valued for its role in the creation of a wide range of biologically active compounds, including those with anti-inflammatory and anticancer properties.[1] The presence of the methyl group on the indole nitrogen enhances its utility as a synthetic precursor.[1] The following protocols detail two reliable methods for its preparation, starting from the readily available indole-2-carboxylic acid or its methyl ester.
Experimental Protocols
Two primary methods for the synthesis of this compound are outlined below. The first is a traditional and widely used laboratory-scale synthesis, while the second presents a more environmentally benign approach.
Protocol 1: N-Methylation via Methyl Iodide
This protocol involves the N-methylation of 1H-indole-2-carboxylic acid methyl ester using sodium hydride and methyl iodide, followed by hydrolysis of the ester to yield the desired carboxylic acid.
Step 1: Synthesis of 1-Methyl-1H-indole-2-carboxylic acid methyl ester
-
In an oven-dried flask, dissolve 1H-indole-2-carboxylic acid methyl ester (1.0 g, 5.7 mmol) in 30 mL of dimethylformamide (DMF).
-
Cool the solution to 0°C in an ice bath.
-
Carefully add sodium hydride (60% dispersion in mineral oil, 340 mg, 8.55 mmol) in small portions.
-
Allow the mixture to stir at room temperature for 1 hour.
-
Cool the reaction mixture back to 0°C.
-
Add methyl iodide (555 μL, 8.89 mmol) dropwise.
-
Allow the reaction to warm to room temperature and stir for 3 hours.
-
Pour the reaction mixture into an ice-water mixture and extract with ethyl acetate (3 x 25 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography (10% ethyl acetate in hexanes) to obtain 1-Methyl-1H-indole-2-carboxylic acid methyl ester.[2]
Step 2: Hydrolysis to this compound
-
Dissolve the purified 1-Methyl-1H-indole-2-carboxylic acid methyl ester in a suitable solvent such as a mixture of methanol and water.
-
Add a base, for instance, sodium hydroxide or potassium hydroxide, to the solution.
-
Heat the mixture to reflux and monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
After cooling to room temperature, acidify the reaction mixture with a suitable acid like hydrochloric acid until the product precipitates.
-
Collect the solid product by filtration, wash with water, and dry to yield this compound.
Protocol 2: "Green" N-Methylation using Dimethyl Carbonate
This method provides an alternative, more environmentally friendly route using dimethyl carbonate (DMC) as the methylating agent.[3]
-
In a reaction flask, combine indole-2-carboxylic acid (1 equivalent), potassium carbonate (K2CO3), and dimethylformamide (DMF).
-
Add dimethyl carbonate (DMC).
-
Heat the mixture to reflux (approximately 130°C) and monitor the reaction by high-performance liquid chromatography (HPLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water to the mixture to precipitate the product or to prepare for extraction.
-
Isolate the product by filtration or extraction with a suitable organic solvent.
-
Purify the crude product by recrystallization or column chromatography.
It is important to note that with carboxylic acid starting materials, this method can lead to a mixture of N-methylated and O-methylated (ester) products.[4][5] Subsequent hydrolysis may be necessary to obtain the pure carboxylic acid.
Data Summary
The following table summarizes the key quantitative data associated with the synthesis of this compound and its intermediate.
| Compound | Starting Material | Reagents | Solvent | Yield | Melting Point (°C) |
| 1-Methyl-1H-indole-2-carboxylic acid methyl ester | 1H-indole-2-carboxylic acid methyl ester | Sodium hydride, Methyl iodide | DMF | 85% | Not specified |
| This compound | Indole-2-carboxylic acid | Dimethyl carbonate, Potassium carbonate | DMF | High | 204-214 |
Note: The yield for the dimethyl carbonate method is described as "high" in the literature, and the melting point is for the final product, this compound.[1][3]
Synthetic Workflow
The following diagram illustrates the general workflow for the synthesis of this compound.
Caption: Synthetic pathways to this compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Page loading... [guidechem.com]
- 3. researchgate.net [researchgate.net]
- 4. US6326501B1 - Methylation of indole compounds using dimethyl carbonate - Google Patents [patents.google.com]
- 5. WO2001081305A2 - Methylation of indole compounds using dimethy carbonate - Google Patents [patents.google.com]
Application Notes and Protocols: 1-Methylindole-2-carboxylic Acid in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Methylindole-2-carboxylic acid is a versatile heterocyclic building block in medicinal chemistry, serving as a key scaffold for the synthesis of a diverse range of biologically active compounds.[1][2][3] Its rigid bicyclic structure, coupled with the reactivity of the carboxylic acid group, allows for the facile introduction of various substituents to modulate pharmacological properties. This scaffold has been successfully employed in the development of inhibitors for enzymes such as indoleamine 2,3-dioxygenase (IDO) and cathepsin S, as well as agents targeting neurological disorders and viruses like HIV.[4] The N-methylation of the indole nitrogen enhances metabolic stability and lipophilicity, making it an attractive starting point for drug discovery programs.[5]
Applications in Medicinal Chemistry
Derivatives of this compound have demonstrated a broad spectrum of pharmacological activities, including:
-
Anticancer Agents: The scaffold is a core component of compounds designed as inhibitors of key cancer-related enzymes. For instance, indole-2-carboxamide derivatives have been synthesized and evaluated as potent antiproliferative agents, acting as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2).[6]
-
Antiviral Therapeutics: The indole nucleus of this compound derivatives has been shown to chelate with magnesium ions in the active site of HIV-1 integrase, leading to the development of novel integrase strand transfer inhibitors (INSTIs).[7][8][9]
-
Immunomodulators: As a precursor to keto-indoles, it is used to synthesize inhibitors of indoleamine 2,3-dioxygenase (IDO), an enzyme implicated in tumor immune evasion.[4]
-
Anti-inflammatory and Autoimmune Disease Modulators: The scaffold is utilized in the preparation of α-ketoamides that act as inhibitors of cathepsin S, a protease involved in tumor invasion, angiogenesis, and autoimmune diseases.[4]
Data Presentation: Antiproliferative Activity of Indole-2-Carboxamide Derivatives
The following table summarizes the in vitro antiproliferative activity (GI50) of a series of 5-chloro-3-methyl-N-phenethyl-1H-indole-2-carboxamide derivatives against various cancer cell lines. These compounds were synthesized from precursors related to this compound.
| Compound ID | R1 | R2 | R3 | R4 | Mean GI50 (µM) |
| 5a | Cl | H | H | H | 3.70 |
| 5c | Cl | H | H | 4-piperidin-1-yl | 1.70 |
| 5d | Cl | H | H | morpholin-4-yl | 1.05 |
| 5f | H | Cl | H | H | 1.95 |
| 5h | Cl | H | Cl | 4-piperidin-1-yl | 1.10 |
| 5i | Cl | H | Cl | morpholin-4-yl | 1.50 |
| 5j | F | H | F | H | 1.20 |
| 5k | F | H | F | 4-piperidin-1-yl | 1.40 |
Data extracted from Youssif, B. G. M., et al. (2022). Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors. Molecules, 27(16), 5293.[6]
Experimental Protocols
Synthesis of a Representative 1-Methylindole-2-carboxamide Derivative
This protocol describes a general method for the amide coupling of this compound with a primary amine, a common step in the synthesis of many biologically active derivatives.[6][10]
Materials:
-
This compound
-
Amine of interest (e.g., phenethylamine)
-
(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP reagent)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexane mixture)
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add the desired amine (1.1 equivalents) to the solution.
-
Add DIPEA (3 equivalents) to the reaction mixture.
-
Cool the mixture to 0 °C in an ice bath.
-
Add BOP reagent (1.2 equivalents) portion-wise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired N-substituted-1-methylindole-2-carboxamide.
-
Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, and mass spectrometry).
In Vitro Cathepsin S Activity Assay (Fluorometric)
This protocol outlines a method for measuring the inhibitory activity of compounds derived from this compound against human Cathepsin S.[2][4][11][12]
Materials:
-
Recombinant human Cathepsin S
-
Cathepsin S Assay Buffer (e.g., 50 mM sodium phosphate, pH 6.5, containing 2.5 mM DTT and 2.5 mM EDTA)
-
Fluorogenic Cathepsin S substrate (e.g., Z-VVR-AFC)
-
Test inhibitor (dissolved in DMSO)
-
96-well black microplate
-
Fluorometer with excitation at ~400 nm and emission at ~505 nm
Procedure:
-
Reagent Preparation:
-
Prepare a working solution of Cathepsin S Assay Buffer.
-
Prepare serial dilutions of the test inhibitor in DMSO. Further dilute these solutions in the assay buffer to achieve the desired final concentrations. Ensure the final DMSO concentration in the assay is low (e.g., <1%) to avoid enzyme inhibition.
-
Prepare a working solution of recombinant human Cathepsin S in the assay buffer.
-
Prepare a working solution of the fluorogenic substrate in the assay buffer.
-
-
Assay Setup (96-well plate):
-
Add 50 µL of Cathepsin S Assay Buffer to each well.
-
Add 2 µL of the diluted test inhibitor solutions to the appropriate wells.
-
Include a vehicle control (DMSO) and a positive control inhibitor (if available).
-
Add 25 µL of the diluted Cathepsin S enzyme solution to all wells except the "no enzyme" control wells.
-
Pre-incubate the plate at 37 °C for 15 minutes.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding 25 µL of the fluorogenic substrate solution to all wells.
-
Immediately begin monitoring the increase in fluorescence intensity at an excitation wavelength of 400 nm and an emission wavelength of 505 nm. Readings can be taken kinetically over a period of 30-60 minutes or as an endpoint reading after a fixed incubation time at 37 °C.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the fluorescence versus time curve) for each well.
-
Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response model to calculate the IC50 value.
-
Visualizations
Caption: Simplified EGFR/CDK2 signaling pathway and points of inhibition.
Caption: Experimental workflow for synthesis and evaluation.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. benchchem.com [benchchem.com]
- 3. scbt.com [scbt.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthetic strategies, SAR studies, and computer modeling of indole 2 and 3-carboxamides as the strong enzyme inhibitors: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10728J [pubs.rsc.org]
- 9. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. mdpi.com [mdpi.com]
- 11. Cathepsin S Activity Assay Kit (Fluorometric) (ab65307) | Abcam [abcam.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols for Amide Coupling with 1-Methylindole-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amide bond formation is a cornerstone reaction in organic synthesis, particularly in the fields of medicinal chemistry and drug development. The indole scaffold is a privileged structure found in numerous biologically active compounds. Specifically, 1-Methylindole-2-carboxamides are key intermediates and final products in various therapeutic areas. This document provides detailed protocols for the efficient coupling of 1-Methylindole-2-carboxylic acid with primary and secondary amines using two common and effective coupling reagents: HATU and EDC in combination with HOBt.
The choice of coupling reagent is critical for achieving high yields and purity, especially when dealing with potentially sensitive substrates like indole derivatives. Factors such as steric hindrance of the coupling partners, their electronic properties, and the desired reaction conditions (temperature, time) will influence the selection of the optimal protocol. These application notes offer a comparative overview of two robust methods to facilitate this selection process.
Comparative Data of Amide Coupling Protocols
The following table summarizes typical reaction conditions and outcomes for the amide coupling of this compound with representative amines using HATU and EDC/HOBt mediated protocols.
| Coupling Reagent | Base | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) | Notes |
| HATU | DIPEA | DMF | 0 to RT | 2 - 6 | 70 - 95 | Generally faster and highly efficient, even with sterically hindered amines. Byproducts are water-soluble, simplifying purification.[1][2] |
| EDC/HOBt | DIPEA | DMF or DCM | 0 to RT | 12 - 24 | 60 - 85 | A cost-effective and reliable method. The addition of HOBt minimizes racemization and improves reaction efficiency.[3] |
Experimental Protocols
Protocol 1: HATU-Mediated Amide Coupling
This protocol is recommended for its high efficiency and rapid reaction times, making it suitable for a wide range of amines, including those that are sterically hindered or less nucleophilic.[1][4]
Materials:
-
This compound
-
Amine (primary or secondary)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).
-
Dissolve the acid in anhydrous DMF.
-
Add HATU (1.1 - 1.2 eq) to the solution and stir for 2-3 minutes.
-
Add DIPEA (2.0 - 3.0 eq) to the reaction mixture and stir for another 5 minutes at room temperature to pre-activate the carboxylic acid.
-
Add the amine (1.0 - 1.2 eq) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 2-6 hours.
-
Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with saturated aqueous NaHCO3 solution, water, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: EDC/HOBt-Mediated Amide Coupling
This protocol offers a reliable and cost-effective alternative to HATU, particularly for routine amide bond formations.[3]
Materials:
-
This compound
-
Amine (primary or secondary)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
HOBt (Hydroxybenzotriazole)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF or DCM (Dichloromethane)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq) and HOBt (1.1 - 1.2 eq).
-
Dissolve the solids in anhydrous DMF or DCM.
-
Add the amine (1.0 - 1.2 eq) to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add EDC (1.1 - 1.5 eq) portion-wise to the cooled solution.
-
Add DIPEA (2.0 - 3.0 eq) dropwise to the reaction mixture.
-
Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
After completion, if DCM was used as a solvent, wash the reaction mixture with 1N HCl, saturated aqueous NaHCO3 solution, and brine. If DMF was used, quench with water and extract with an organic solvent.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
General Amide Coupling Workflow
The following diagram illustrates the general workflow for the amide coupling of this compound.
Caption: General workflow for amide coupling.
Signaling Pathway for HATU-Mediated Coupling
This diagram illustrates the key steps in the activation of the carboxylic acid and subsequent amide formation using HATU.
Caption: HATU-mediated amide coupling mechanism.
References
Application Notes and Protocols: Hypervalent Iodine Mediated Decarboxylative Halogenation of 1-Methylindole-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The decarboxylative halogenation of carboxylic acids is a powerful transformation in organic synthesis, providing a direct route to organohalides. Hypervalent iodine reagents have emerged as mild and efficient mediators for this reaction, offering an alternative to traditional methods that often require harsh conditions or toxic heavy metals. This application note details the use of Phenyliodine(III) diacetate (PIDA), a common hypervalent iodine(III) reagent, in the decarboxylative halogenation of 1-Methylindole-2-carboxylic acid. This reaction is of significant interest as it provides access to halogenated indole scaffolds, which are prevalent in many biologically active compounds and are valuable intermediates in drug discovery and development.
The reaction of this compound with PIDA in the presence of a lithium halide source does not typically yield the simple 2-halo-1-methylindole. Instead, the reaction proceeds through a decarboxylation followed by halogenation and subsequent rearrangement to afford 3,3-dihalo-1-methyloxindoles. This unique transformation underscores the reactivity of the indole nucleus under these oxidative conditions.
Reaction Scheme
The general scheme for the hypervalent iodine-mediated decarboxylative halogenation of this compound is as follows:
Application Notes: Synthesis of α-Ketoamides from 1-Methylindole-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for the preparation of α-ketoamides derived from 1-methylindole-2-carboxylic acid. These target molecules are of significant interest in medicinal chemistry, serving as valuable intermediates and pharmacophores. Two primary synthetic pathways are presented: a sequential amide coupling followed by oxidation, and a direct acylation approach using an oxalyl chloride derivative. This guide includes step-by-step experimental procedures, tabulated quantitative data for key reaction steps, and workflow diagrams to facilitate comprehension and implementation in a research and development setting.
Introduction
α-Ketoamides are a prominent structural motif in a variety of biologically active compounds and are recognized for their role as enzyme inhibitors. Specifically, α-ketoamides derived from indole scaffolds have been identified as potential inhibitors of enzymes such as cathepsin S, playing a role in modulating tumor invasion and angiogenesis.[1] this compound serves as a readily available and versatile starting material for the synthesis of these complex molecular architectures.[2] The following protocols outline two effective strategies for the synthesis of 1-methylindole-2-α-ketoamides, providing researchers with practical methods for accessing this important class of compounds.
Pathway A: Amide Coupling Followed by α-Oxidation
This pathway involves the initial formation of an indole-2-carboxamide intermediate, which is subsequently oxidized at the α-position to the amide carbonyl to yield the desired α-ketoamide.
Experimental Protocols
Step 1: Amide Coupling of this compound
This procedure details the formation of an N-substituted 1-methylindole-2-carboxamide using standard peptide coupling reagents.[3]
-
Materials:
-
This compound
-
Desired primary or secondary amine (e.g., benzylamine)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM) or Dimethylformamide (DMF), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
-
Procedure: a. To a solution of this compound (1.0 eq) in anhydrous DCM or DMF, add the desired amine (1.1 eq), HOBt (1.2 eq), and DIPEA (2.5 eq). b. Cool the mixture to 0 °C in an ice bath. c. Add EDC·HCl (1.2 eq) portion-wise, maintaining the temperature at 0 °C. d. Allow the reaction mixture to warm to room temperature and stir for 3-12 hours. e. Monitor the reaction progress by Thin Layer Chromatography (TLC). f. Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous NaHCO₃ solution and brine. g. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. h. Purify the crude product by flash column chromatography on silica gel to afford the pure 1-methylindole-2-carboxamide.
Step 2: α-Oxidation of 1-Methylindole-2-carboxamide
This is a generalized protocol for the oxidation of the benzylic-like position alpha to the amide nitrogen. The conditions provided are based on analogous transformations and may require optimization for specific substrates.
-
Materials:
-
N-Benzyl-1-methylindole-2-carboxamide (from Step 1)
-
Potassium permanganate (KMnO₄)
-
Acetone and water
-
Sodium bisulfite (NaHSO₃)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure: a. Dissolve the N-benzyl-1-methylindole-2-carboxamide (1.0 eq) in a mixture of acetone and water. b. Cool the solution to 0 °C. c. Slowly add a solution of KMnO₄ (2.0-3.0 eq) in water, keeping the temperature below 5 °C. d. Stir the reaction mixture at 0-5 °C for 2-4 hours, monitoring the disappearance of the starting material by TLC. e. Quench the reaction by the addition of a saturated aqueous solution of NaHSO₃ until the purple color disappears and a brown precipitate of MnO₂ forms. f. Filter the mixture through a pad of celite and wash the filter cake with ethyl acetate. g. Separate the organic layer of the filtrate, and extract the aqueous layer with ethyl acetate. h. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. i. Purify the resulting crude product by flash column chromatography to yield the N-benzyl-1-methylindole-2-α-ketoamide.
Quantitative Data for Pathway A
| Step | Reaction | Reagents | Solvent | Time (h) | Temp (°C) | Yield (%) | Reference |
| 1 | Amide Coupling | EDC·HCl, HOBt, DIPEA | DCM or DMF | 3-12 | RT | 10-76 | [3] |
| 2 | α-Oxidation | KMnO₄ | Acetone/H₂O | 2-4 | 0-5 | 40-60 (expected) | Analogous Reactions |
Workflow Diagram for Pathway A
Caption: Synthetic scheme for Pathway A.
Pathway B: Acylation with Oxalyl Chloride and Subsequent Amidation
This more direct route involves the formation of a reactive glyoxylyl chloride intermediate from 1-methylindole, which is then coupled with an amine to produce the α-ketoamide. This approach is analogous to the synthesis of indole-3-glyoxylamides.[4][5]
Experimental Protocols
Step 1: Synthesis of 1-Methylindole-2-glyoxylyl Chloride
-
Materials:
-
1-Methylindole
-
Oxalyl chloride
-
Anhydrous diethyl ether or dichloromethane (DCM)
-
-
Procedure: a. To a solution of 1-methylindole (1.0 eq) in anhydrous diethyl ether at 0 °C, add oxalyl chloride (1.1 eq) dropwise. b. A precipitate may form upon addition. c. Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 1 hour. d. Monitor the reaction by TLC. e. The resulting intermediate, 1-methylindole-2-glyoxylyl chloride, is often used immediately in the next step without purification due to its reactivity. If isolated, it should be done by filtration and washed with cold, anhydrous ether.
Step 2: Amidation of 1-Methylindole-2-glyoxylyl Chloride
-
Materials:
-
1-Methylindole-2-glyoxylyl chloride solution/suspension from Step 1
-
Desired primary or secondary amine (2.2 eq)
-
Anhydrous diethyl ether or DCM
-
-
Procedure: a. Cool the solution or suspension of 1-methylindole-2-glyoxylyl chloride from the previous step to 0 °C. b. Add a solution of the desired amine (2.2 eq) in anhydrous diethyl ether dropwise. c. Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 2-4 hours. d. Monitor the reaction progress by TLC. e. Upon completion, quench the reaction with water. f. Extract the product with ethyl acetate or DCM. g. Wash the combined organic layers with dilute HCl (if the amine is basic), saturated aqueous NaHCO₃, and brine. h. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. i. Purify the crude product by flash column chromatography on silica gel to yield the pure α-ketoamide.
Quantitative Data for Pathway B
| Step | Reaction | Reagents | Solvent | Time (h) | Temp (°C) | Yield (%) | Reference |
| 1 | Acylation | Oxalyl Chloride | Diethyl Ether | 1.5 | 0 to RT | High (used in situ) | [5] |
| 2 | Amidation | Amine | Diethyl Ether | 2.5-4.5 | 0 to RT | 60-85 (expected) | Analogous Reactions |
Workflow Diagram for Pathway B
Caption: Synthetic scheme for Pathway B.
Logical Relationship of Pathways
Caption: Comparison of synthetic strategies.
Conclusion
The protocols detailed in these application notes provide two robust and versatile methods for the synthesis of α-ketoamides from this compound. Pathway A offers a modular approach, allowing for the isolation and characterization of the intermediate carboxamide before proceeding to the oxidation step. Pathway B presents a more convergent and potentially higher-yielding route for certain substrates. The choice of pathway may depend on the specific amine to be incorporated and the desired scale of the reaction. These methods should empower researchers in the fields of medicinal chemistry and drug development to efficiently generate libraries of indole-based α-ketoamides for biological screening and lead optimization.
References
- 1. prepchem.com [prepchem.com]
- 2. scbt.com [scbt.com]
- 3. Amide–Amine Replacement in Indole-2-carboxamides Yields Potent Mycobactericidal Agents with Improved Water Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Sciencemadness Discussion Board - Why This Reaction Doesn't Happen ??? - Powered by XMB 1.9.11 [sciencemadness.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Methylindole-2-carboxylic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1-methylindole-2-carboxylic acid for improved yields.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of this compound, offering potential causes and solutions.
Problem 1: Low or No Yield of this compound
| Potential Cause | Recommended Solutions |
| Incomplete Deprotonation of Indole Nitrogen | The nitrogen atom of the indole ring needs to be sufficiently deprotonated to facilitate methylation. Using a stronger base or increasing the reaction temperature may be necessary. Common bases include sodium hydride (NaH), potassium carbonate (K2CO3), and cesium carbonate (Cs2CO3).[1] |
| Poor Quality of Reagents | Ensure all reagents, particularly the starting indole-2-carboxylic acid or its ester and the methylating agent, are of high purity and anhydrous where required. Impurities can lead to unwanted side reactions. |
| Suboptimal Reaction Temperature | The reaction temperature is a critical parameter. For N-methylation of indoles, temperatures can range from room temperature to elevated temperatures (e.g., 120°C).[1] It is advisable to perform small-scale experiments to determine the optimal temperature for your specific conditions. |
| Ineffective Methylating Agent | While methyl iodide is a common methylating agent, other reagents like dimethyl sulfate or methyl triflate can be more effective in certain cases. The choice of methylating agent should be compatible with the chosen base and solvent. |
| Decomposition of Starting Material or Product | Indole-2-carboxylic acid can undergo decarboxylation at elevated temperatures, leading to the formation of 1-methylindole as a byproduct.[2] This is more likely to occur when directly methylating the carboxylic acid at high temperatures. Monitoring the reaction temperature closely is crucial. |
Problem 2: Presence of Significant Side Products
| Potential Side Product | Formation Pathway & Mitigation |
| Ethyl 1-methyl-1H-indole-2-carboxylate (Unreacted Intermediate) | When synthesizing via the ester hydrolysis route, incomplete hydrolysis of the ester will result in its presence in the final product. To address this, increase the reaction time for the hydrolysis step, use a higher concentration of the base (e.g., KOH or NaOH), or consider a different solvent system that improves solubility. |
| 1-Methylindole (Decarboxylation Product) | As mentioned, decarboxylation of indole-2-carboxylic acid can occur at high temperatures, particularly in the presence of a base.[2] If this is a major byproduct, consider performing the N-methylation on the corresponding ester at a lower temperature, followed by a separate, milder hydrolysis step. |
| C3-Methylated Byproduct | While N-methylation is generally favored, some C3-alkylation can occur, especially if the N-1 position is sterically hindered or if the reaction conditions are harsh.[3] Using a less hindered base and optimizing the reaction temperature can help minimize C3-methylation. |
| O-Methylated Byproduct (from direct methylation of the acid) | When directly methylating indole-2-carboxylic acid, some O-methylation of the carboxylic acid can occur, forming the methyl ester. This can be minimized by careful selection of the base and reaction conditions. |
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
There are two main strategies for the synthesis of this compound:
-
Route A: Direct N-Methylation of Indole-2-carboxylic acid. This involves the direct methylation of the nitrogen atom of indole-2-carboxylic acid using a suitable base and methylating agent.
-
Route B: N-Methylation of Indole-2-carboxylate Ester followed by Hydrolysis. This two-step process involves first N-methylating an ester of indole-2-carboxylic acid (e.g., the ethyl or methyl ester) and then hydrolyzing the resulting ester to the desired carboxylic acid.
Q2: Which synthetic route generally provides a higher yield?
While specific yields are highly dependent on the reaction conditions and scale, the N-methylation of an indole-2-carboxylate ester followed by hydrolysis (Route B) often provides a cleaner reaction and potentially higher overall yield. This is because the direct methylation of the carboxylic acid (Route A) can be prone to side reactions like decarboxylation at elevated temperatures.[2]
Q3: What are the recommended reaction conditions for the N-methylation of ethyl indole-2-carboxylate?
A common and effective method involves the use of a base such as sodium hydride (NaH) or cesium carbonate (Cs2CO3) in an aprotic polar solvent like dimethylformamide (DMF) or toluene, with methyl iodide as the methylating agent.[1] Reaction temperatures can range from room temperature to around 120°C.[1]
Q4: How can I effectively hydrolyze ethyl 1-methyl-1H-indole-2-carboxylate to the carboxylic acid?
Alkaline hydrolysis is the standard method. This is typically achieved by refluxing the ester with a solution of potassium hydroxide (KOH) or sodium hydroxide (NaOH) in a mixture of water and an organic solvent like ethanol or methanol. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
Q5: How can I purify the final this compound product to improve yield and purity?
Purification is critical for obtaining a high-purity product and maximizing the isolated yield. A standard procedure involves:
-
Acid-Base Extraction: After the reaction, the mixture can be acidified to protonate the carboxylic acid, making it soluble in an organic solvent. The organic layer is then washed with water and brine.
-
Recrystallization: The crude product can be recrystallized from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, to remove impurities.
Experimental Protocols
Protocol 1: Synthesis of this compound via Esterification, N-Methylation, and Hydrolysis (Route B)
This protocol is a generalized procedure and may require optimization for specific laboratory conditions.
Step 1: Esterification of Indole-2-carboxylic acid (if starting from the acid)
-
Suspend indole-2-carboxylic acid in an excess of ethanol.
-
Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).
-
Reflux the mixture until the reaction is complete (monitor by TLC).
-
Cool the reaction mixture and neutralize the acid.
-
Extract the ethyl indole-2-carboxylate with an organic solvent and purify by recrystallization or column chromatography.
Step 2: N-Methylation of Ethyl Indole-2-carboxylate
-
Dissolve ethyl indole-2-carboxylate in an anhydrous aprotic solvent (e.g., DMF).
-
Add a base (e.g., 1.2 equivalents of sodium hydride) portion-wise at 0°C.
-
Stir the mixture for 30-60 minutes at room temperature.
-
Cool the mixture back to 0°C and add a methylating agent (e.g., 1.1 equivalents of methyl iodide) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer, dry it over a drying agent (e.g., sodium sulfate), and concentrate it under reduced pressure.
Step 3: Hydrolysis of Ethyl 1-methyl-1H-indole-2-carboxylate
-
Dissolve the crude ethyl 1-methyl-1H-indole-2-carboxylate in a mixture of ethanol and water.
-
Add an excess of a strong base (e.g., potassium hydroxide).
-
Reflux the mixture until the hydrolysis is complete (monitor by TLC).
-
Cool the reaction mixture and remove the ethanol under reduced pressure.
-
Acidify the aqueous solution with a strong acid (e.g., HCl) to precipitate the this compound.
-
Filter the solid, wash it with cold water, and dry it to obtain the final product.
Data Presentation
Table 1: Comparison of Reaction Conditions for N-Methylation of Indoles
| Base | Methylating Agent | Solvent | Temperature (°C) | Typical Yield | Reference |
| KOH | PhMe3NI | Toluene | 120 | Moderate (56%) | [4] |
| Cs2CO3 | PhMe3NI | Toluene | 120 | High (85%) | [1][4] |
| NaH | MeI | DMF | RT | High | [Generic] |
| K2CO3 | (CH3)2CO3 | DMF | Reflux | High (93-95%) | [2] |
Visualizations
Caption: Alternative synthetic routes to this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. US6326501B1 - Methylation of indole compounds using dimethyl carbonate - Google Patents [patents.google.com]
- 3. Cu(OTf)2-catalyzed C3 aza-Friedel–Crafts alkylation of indoles with N,O-acetals - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. spectrabase.com [spectrabase.com]
Technical Support Center: Purification of Crude 1-Methylindole-2-carboxylic Acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 1-Methylindole-2-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Common impurities depend on the synthetic route employed. If synthesized via hydrolysis of the corresponding methyl ester, the primary impurity is often the unreacted starting material, methyl 1-methylindole-2-carboxylate. Other potential impurities can include side products from the indole ring formation (e.g., from a Fischer indole synthesis) or residual reagents and solvents.
Q2: What is the initial step I should take to purify my crude product?
A2: An acid-base extraction is an excellent first step for purifying crude this compound. This technique effectively separates the acidic product from neutral and basic impurities. The carboxylic acid is converted to its water-soluble carboxylate salt with a base, washed with an organic solvent to remove non-acidic impurities, and then regenerated by acidification.[1][2][3][4]
Q3: How can I monitor the progress of my purification?
A3: Thin-layer chromatography (TLC) is a quick and effective way to monitor the purification process. It allows you to compare the purity of your crude material with the purified fractions. For carboxylic acids, it is advisable to add a small amount of acetic acid to the mobile phase to prevent streaking.
Q4: My purified this compound is discolored. How can I fix this?
A4: Discoloration often arises from minor, highly colored impurities. Recrystallization is an effective method for removing such impurities. If the color persists after recrystallization, a charcoal treatment during the recrystallization process can be employed.
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause(s) | Troubleshooting Steps |
| No crystals form upon cooling. | - The compound is too soluble in the chosen solvent.- The solution is not sufficiently saturated. | - Evaporate some of the solvent to increase the concentration and attempt to cool again.- Add an "anti-solvent" (a solvent in which the compound is insoluble) dropwise to the solution until it becomes slightly cloudy, then heat until clear and cool slowly.- Scratch the inside of the flask with a glass rod at the liquid-air interface to create nucleation sites.[5] |
| The compound "oils out" instead of crystallizing. | - The solution is cooling too rapidly.- The melting point of the solid is lower than the temperature of the solution.- High concentration of impurities. | - Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.- Try a different recrystallization solvent or a solvent mixture.[5] |
| Low recovery of purified product. | - Too much solvent was used, leading to significant loss of product in the mother liquor.- Premature crystallization during hot filtration.- The crystals were washed with too much cold solvent. | - Concentrate the mother liquor and cool to obtain a second crop of crystals.- Ensure the filtration apparatus is pre-heated before hot filtration.- Wash the collected crystals with a minimal amount of ice-cold solvent.[5] |
Acid-Base Extraction Issues
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Poor separation of layers (emulsion formation). | - Vigorous shaking of the separatory funnel. | - Allow the mixture to stand for a longer period.- Gently swirl the separatory funnel instead of shaking vigorously.- Add a small amount of brine (saturated NaCl solution) to break up the emulsion. |
| Low yield of precipitated carboxylic acid after acidification. | - Incomplete extraction into the aqueous basic solution.- Insufficient acidification to fully protonate the carboxylate. | - Perform multiple extractions with the basic solution.- Check the pH of the aqueous layer after acidification with pH paper or a meter to ensure it is sufficiently acidic (pH 1-2).[1] |
| Precipitated product is sticky or oily. | - Presence of impurities that lower the melting point. | - Isolate the oily product and attempt recrystallization. |
Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction
This protocol is designed for the initial purification of crude this compound to remove neutral and basic impurities.
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent such as ethyl acetate or diethyl ether.
-
Basification: Transfer the organic solution to a separatory funnel and add a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stopper the funnel and shake gently, venting frequently to release any pressure buildup from CO₂ evolution.
-
Extraction: Allow the layers to separate. Drain the lower aqueous layer containing the sodium salt of this compound into a clean flask. Repeat the extraction of the organic layer with fresh NaHCO₃ solution to ensure complete transfer of the carboxylic acid.
-
Washing: Wash the combined aqueous extracts with the same organic solvent used in step 1 to remove any remaining neutral impurities.
-
Acidification: Cool the aqueous solution in an ice bath and acidify by slowly adding concentrated hydrochloric acid (HCl) until the solution is acidic (pH 1-2, check with pH paper). This compound will precipitate out of the solution.[1][2][3]
-
Isolation: Collect the precipitated solid by vacuum filtration, wash with a small amount of cold water, and dry thoroughly.
Protocol 2: Purification by Recrystallization
This protocol is suitable for further purifying the product obtained from acid-base extraction or for removing impurities from a crude solid that is already relatively pure.
-
Solvent Selection: A mixture of ethanol and water is a common and effective solvent system for the recrystallization of indole carboxylic acids.
-
Dissolution: In an Erlenmeyer flask, add a minimal amount of hot ethanol to the crude this compound to dissolve it completely.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Slowly add hot water to the ethanol solution until it becomes slightly turbid. Then, add a few drops of hot ethanol until the solution is clear again. Allow the flask to cool slowly to room temperature.
-
Cooling: Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of a cold ethanol/water mixture, and dry.[6]
Protocol 3: Purification by Column Chromatography
This method is useful for separating this compound from impurities with similar acidity but different polarities.
-
Stationary Phase: Silica gel is the recommended stationary phase.
-
Mobile Phase Selection: A good starting mobile phase is a mixture of hexane and ethyl acetate with a small amount of acetic acid (e.g., 90:10:1 hexane:ethyl acetate:acetic acid). The polarity can be gradually increased by increasing the proportion of ethyl acetate. The acetic acid helps to prevent tailing of the carboxylic acid on the silica gel.
-
Column Packing: Prepare a slurry of silica gel in the initial mobile phase and pack the column.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and load it onto the column.
-
Elution: Elute the column with the mobile phase, gradually increasing the polarity if necessary.
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify the fractions containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Quantitative Data Summary
| Purification Method | Typical Starting Purity | Typical Final Purity | Typical Recovery Yield | Notes |
| Acid-Base Extraction | 70-90% | >95% | 85-95% | Highly effective for removing non-acidic impurities. |
| Recrystallization | 90-98% | >99% | 70-90% | Yield is dependent on the solubility of the compound in the cold solvent. |
| Column Chromatography | 80-95% | >98% | 60-85% | Effective for separating compounds with similar functionalities but different polarities. Yield can be lower due to product loss on the column. |
Visualizations
Caption: Workflow for purification by acid-base extraction.
Caption: Workflow for purification by recrystallization.
Caption: Logical workflow for troubleshooting purification issues.
References
Technical Support Center: Synthesis of 1-Methylindole-2-carboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the synthesis of 1-Methylindole-2-carboxylic acid.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis, focusing on identifying the cause and providing actionable solutions.
Issue 1: Low or No Yield of this compound
| Possible Cause | Suggested Solution |
| Incomplete Deprotonation of Indole Nitrogen | Ensure a sufficiently strong base is used to deprotonate the N-H of the indole-2-carboxylic acid. Common bases include sodium hydride (NaH), potassium hydroxide (KOH), or potassium carbonate (K2CO3). The choice of solvent is also critical; polar aprotic solvents like DMF or DMSO can facilitate the deprotonation.[1] |
| Ineffective Methylating Agent | Verify the quality and reactivity of the methylating agent (e.g., methyl iodide, dimethyl sulfate, or dimethyl carbonate).[2] Ensure it is added at the appropriate temperature and that the reaction is allowed to proceed for a sufficient amount of time. |
| Reaction Temperature Too Low | Some methylation reactions require heating to proceed at a reasonable rate.[2] Monitor the reaction temperature to ensure it aligns with the protocol. |
| Poor Quality Starting Material | Use pure indole-2-carboxylic acid as the starting material. Impurities can interfere with the reaction. |
Issue 2: Presence of Significant Side Products in the Final Product Mixture
| Side Product | Identification | Cause | Prevention and Removal |
| 1-Methylindole (Decarboxylation Product) | Characterized by the absence of the carboxylic acid peak in IR and a different chemical shift in NMR. | The indole-2-carboxylic acid starting material or the product can decarboxylate at elevated temperatures.[3][4][5] | Avoid excessive heating during the reaction and work-up. If decarboxylation is a persistent issue, consider using milder reaction conditions. Purification can be achieved by recrystallization or chromatography. |
| Methyl 1-methylindole-2-carboxylate (Esterification Product) | Identified by the presence of a methyl ester signal in NMR and a C=O stretch at a different wavenumber in IR compared to the carboxylic acid. | If methanol is used as a solvent or is present as an impurity, or if a methylating agent like dimethyl carbonate is used, esterification of the carboxylic acid can occur.[2][6] This is also known as O-methylation. | To avoid this, use a non-alcoholic solvent. If the ester is formed, it can be hydrolyzed back to the carboxylic acid using basic conditions (e.g., NaOH or KOH in water/alcohol), followed by acidification. |
| Indole-2-carboxylic acid (Unreacted Starting Material) | Can be detected by chromatography (TLC, HPLC) or NMR. | Incomplete reaction due to insufficient base, methylating agent, or reaction time. | Increase the stoichiometry of the base and methylating agent, and/or extend the reaction time. Monitor the reaction progress by TLC or HPLC. |
| 3-Methyl-1-methylindole-2-carboxylic acid (C-alkylation Product) | Can be identified by complex NMR spectra showing substitution at the C3 position. | While N-methylation is generally preferred, some C-alkylation at the electron-rich C3 position of the indole ring can occur.[1] | Use reaction conditions that favor N-alkylation, such as a strong base to fully deprotonate the nitrogen, making it a more reactive nucleophile. |
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions during the N-methylation of indole-2-carboxylic acid?
The most prevalent side reactions are decarboxylation to form 1-methylindole, especially at high temperatures[4][5][7], and esterification (O-methylation) to form methyl 1-methylindole-2-carboxylate, particularly when using methylating agents like dimethyl carbonate or in the presence of methanol.[2][6] C-alkylation at the 3-position is also a possibility, though generally less common than N-alkylation for indoles.[1]
Q2: How can I minimize decarboxylation?
To minimize decarboxylation, it is crucial to maintain a controlled and, if possible, lower reaction temperature. Many N-methylation procedures can be carried out at or slightly above room temperature.[2] Avoid prolonged heating at high temperatures during both the reaction and the subsequent work-up and purification steps.
Q3: My product is contaminated with the methyl ester. How can I remove it?
Contamination with methyl 1-methylindole-2-carboxylate can be addressed by hydrolyzing the ester back to the desired carboxylic acid. This is typically achieved by treating the product mixture with an aqueous base, such as sodium hydroxide or potassium hydroxide, followed by acidification to precipitate the carboxylic acid.[8] Alternatively, purification can be attempted via column chromatography.
Q4: What is the best base and solvent combination for this synthesis?
A common and effective combination is potassium carbonate (K2CO3) as the base in a polar aprotic solvent like N,N-dimethylformamide (DMF).[2] Other systems, such as potassium hydroxide in dimethyl sulfoxide (DMSO), have also been used effectively for the N-alkylation of indoles.[1] The choice may depend on the specific methylating agent being used.
Q5: How can I purify the final this compound?
Purification is typically achieved through recrystallization from a suitable solvent or solvent mixture. For more challenging separations of side products, column chromatography may be necessary.[9] An acid-base extraction can also be employed to separate the acidic product from non-acidic impurities like the decarboxylated side product.[10]
Quantitative Data Summary
The following table summarizes reaction conditions and yields for N-methylation of indoles, which can be adapted for the synthesis of this compound.
| Starting Material | Methylating Agent | Base | Solvent | Temperature | Time (h) | Yield (%) | Reference |
| Indole-3-carboxylic acid | Dimethyl carbonate | K2CO3 | DMF | Reflux (~130°C) | 5 | N/A (product was the methyl ester) | [2] |
| 6-Nitroindole | Dimethyl carbonate | Zeolite (13X) | DMF | Reflux | 2-3 | 93-95 | [2] |
| Indole | Methyl iodide | Sodium amide | Liquid NH3 / Ether | N/A | <1 | 85-95 | [11] |
| Indole-3-propionic acid | Dimethyl carbonate | K2CO3 | DMF | Reflux | 8 | 93 (O,N-dimethylated) | [6] |
Experimental Protocols
Representative Protocol for N-methylation of Indole-2-carboxylic acid using Dimethyl Carbonate (DMC)
This protocol is a generalized procedure based on methods for N-methylating indole derivatives.[2]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add indole-2-carboxylic acid (1 equivalent).
-
Addition of Reagents: Add N,N-dimethylformamide (DMF) as the solvent, followed by potassium carbonate (K2CO3, 2-3 equivalents).
-
Addition of Methylating Agent: Add dimethyl carbonate (DMC, 2-3 equivalents) to the suspension.
-
Reaction: Heat the reaction mixture to reflux (approximately 130°C) and maintain for 3-5 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully add water to the reaction mixture, which may cause precipitation of the product.
-
Isolation: If a precipitate forms, collect it by filtration. If not, acidify the aqueous solution with an acid like HCl to precipitate the carboxylic acid product.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water).
Visualizations
Caption: Main reaction and potential side reactions.
Caption: Troubleshooting workflow for synthesis.
References
- 1. Sciencemadness Discussion Board - Methylation of indole? - Powered by XMB 1.9.11 [sciencemadness.org]
- 2. researchgate.net [researchgate.net]
- 3. Copper-Catalyzed Decarboxylative N-Arylation of Indole-2-carboxylic Acids [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. CN109694343B - Decarboxylation method of heterocyclic carboxylic acid compounds - Google Patents [patents.google.com]
- 6. US6326501B1 - Methylation of indole compounds using dimethyl carbonate - Google Patents [patents.google.com]
- 7. WO2008072257A2 - Process for the preparation of indole derivatives - Google Patents [patents.google.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. cdnsciencepub.com [cdnsciencepub.com]
- 10. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
Common impurities in 1-Methylindole-2-carboxylic acid and their removal
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Methylindole-2-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in commercially available or synthesized this compound?
Common impurities in this compound can originate from the synthetic route employed and subsequent purification processes. These are typically unreacted starting materials, byproducts of the reaction, or residual solvents.
Potential Impurities in this compound
| Impurity Type | Specific Examples | Potential Origin |
| Starting Materials | Indole-2-carboxylic acid | Incomplete N-methylation. |
| Methyl indole-2-carboxylate | Incomplete hydrolysis of the ester. | |
| 1-Methylindole | Decarboxylation of the product. | |
| Reaction Byproducts | N-alkylated isomers (if other alkylating agents are present) | Side reactions during N-methylation. |
| Ring-substituted byproducts | Depending on the indole synthesis method used. | |
| Residual Solvents | Dimethylformamide (DMF), Tetrahydrofuran (THF), Ethyl acetate (EtOAc), Hexane, Dichloromethane (CH2Cl2), Methanol (MeOH) | Solvents used during synthesis, extraction, and chromatography.[1] |
| Reagents/Catalysts | Sodium hydride, Methyl iodide, Lithium aluminum hydride (LiAlH4) | Carryover from the synthesis steps.[1] |
Q2: My this compound appears discolored (e.g., pale yellow to brown). Does this indicate impurity?
A pale yellow to white solid is the expected appearance of pure this compound.[2] Discoloration, such as a darker yellow or brown hue, often suggests the presence of impurities. These could be residual solvents, byproducts from the synthesis, or degradation products. Further purification is recommended to ensure the quality of the material for your experiments.
Q3: What are the recommended storage conditions for this compound?
To maintain its stability and purity, this compound should be stored at 0-8°C.[2][3]
Troubleshooting Guides
Issue 1: Presence of Starting Material (Indole-2-carboxylic acid or Methyl indole-2-carboxylate) in the Final Product
This issue typically arises from incomplete methylation or hydrolysis reactions.
Troubleshooting Workflow
References
Technical Support Center: 1-Methylindole-2-carboxylic acid Reactions
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Methylindole-2-carboxylic acid.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. General Issues
Question: My reaction with this compound is not proceeding to completion or is giving a low yield. What are the common causes?
Answer:
Several factors can contribute to incomplete reactions or low yields when using this compound. Here are some common areas to investigate:
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Reagent Quality: Ensure the purity of your this compound and other reactants. Impurities can interfere with the reaction. The compound should typically be a white to light yellow powder.[1][2]
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Solvent Choice: The choice of solvent is critical. Ensure it is anhydrous if the reaction is moisture-sensitive (e.g., when using thionyl chloride or in coupling reactions). Dimethylformamide (DMF) and dichloromethane (DCM) are commonly used solvents.[3][4]
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Reaction Temperature: The optimal temperature can vary significantly depending on the specific reaction. Some reactions may require cooling (e.g., 0°C) during reagent addition to control exotherms, while others may need heating (reflux) to proceed at a reasonable rate.[3]
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Reaction Time: The reaction may not have been allowed to run for a sufficient amount of time. Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Stoichiometry of Reactants: Incorrect stoichiometry can lead to incomplete conversion of the starting material. Carefully check the molar ratios of your reactants.
2. Amide Coupling Reactions
Question: I am having trouble with the amide coupling of this compound with an amine. What are some troubleshooting tips?
Answer:
Amide coupling reactions are a common application for this compound.[5] Here are some troubleshooting steps for common issues:
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Choice of Coupling Agent: The selection of the coupling agent is crucial. Common choices include HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), and EDC (N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride) often in combination with an additive like HOBt (Hydroxybenzotriazole). The optimal choice can depend on the specific amine being used.
-
Base: A non-nucleophilic base, such as Diisopropylethylamine (DIPEA) or triethylamine (TEA), is typically required to neutralize the acid formed during the reaction and to deprotonate the amine. Ensure the base is pure and added in the correct stoichiometric amount.
-
Low Nucleophilicity of the Amine: If the amine is weakly nucleophilic (e.g., an aniline with electron-withdrawing groups), the reaction may be sluggish. In such cases, using a more powerful coupling agent or higher reaction temperatures may be necessary.
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Side Reactions: The carboxylic acid can sometimes react with the coupling agent to form an inactive intermediate. To minimize this, it is often recommended to pre-activate the carboxylic acid with the coupling agent before adding the amine.
Question: How can I purify the product of my amide coupling reaction?
Answer:
Purification of the resulting amide can often be achieved through the following methods:
-
Extraction: A standard aqueous workup is often the first step. This involves partitioning the reaction mixture between an organic solvent (like ethyl acetate or DCM) and an aqueous solution (e.g., saturated sodium bicarbonate to remove unreacted carboxylic acid, followed by brine).
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Chromatography: Flash column chromatography on silica gel is a very common and effective method for purifying amides. A gradient of ethyl acetate in hexanes is a typical solvent system.[3][4]
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Crystallization: If the product is a solid, recrystallization from a suitable solvent system can be an excellent purification technique.
3. Esterification Reactions
Question: What are the recommended conditions for esterifying this compound?
Answer:
Esterification of this compound can be achieved under various conditions:
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Acid-Catalyzed Esterification: A common method involves reacting the carboxylic acid with an alcohol in the presence of a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically heated to reflux, and water may need to be removed to drive the equilibrium towards the product.
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Reaction with Alkyl Halides: The carboxylate salt of this compound (formed by reacting with a base like sodium hydride) can be reacted with an alkyl halide (e.g., methyl iodide) to form the corresponding ester.[3]
4. Decarboxylation and Side Reactions
Question: Is this compound prone to decarboxylation?
Answer:
Indole-2-carboxylic acids can be susceptible to decarboxylation, especially at elevated temperatures. The melting point of this compound is noted to be around 212-213 °C with decomposition, which could involve decarboxylation. If your reaction requires high temperatures, be mindful of this potential side reaction. Monitoring by TLC or LC-MS can help detect the formation of 1-methylindole as a byproduct.
Key Experimental Protocols
Protocol 1: General Procedure for Amide Coupling
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Dissolve this compound (1.0 equivalent) in an anhydrous solvent such as DMF or DCM.
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Add the coupling agent (e.g., HBTU, 1.1 equivalents) and a non-nucleophilic base (e.g., DIPEA, 2.0 equivalents).
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Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
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Add the desired amine (1.1 equivalents) to the reaction mixture.
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Continue stirring at room temperature until the reaction is complete, as monitored by TLC or LC-MS.
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Upon completion, perform an aqueous workup and purify the product by flash column chromatography.
Protocol 2: Synthesis of this compound methyl ester
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To a solution of 1H-indole-2-carboxylic acid methyl ester (1.0 equivalent) in DMF, add sodium hydride (1.5 equivalents) at 0°C.[3]
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Stir the mixture at room temperature for 1 hour.[3]
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Cool the reaction mixture back to 0°C and add methyl iodide (1.56 equivalents) dropwise.[3]
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Allow the reaction to warm to room temperature and stir for 3 hours.[3]
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Pour the solution into an ice-water mixture and extract with ethyl acetate.[3]
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Combine the organic layers, dry over sodium sulfate, filter, and concentrate under reduced pressure.[3]
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Purify the crude product by silica gel chromatography.[3]
Data Summary
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 16136-58-6 | [5][6][] |
| Molecular Formula | C₁₀H₉NO₂ | [2][6][8] |
| Molecular Weight | 175.18 g/mol | [5][6][8] |
| Melting Point | 212-213 °C (decomposes) | |
| Appearance | Powder |
Visual Guides
Caption: A flowchart for troubleshooting low reaction yields.
Caption: Troubleshooting guide for amide coupling reactions.
References
- 1. 1-METHYL-1H-INDOLE-5-CARBOXYLIC ACID (cas: 186129-25-9)// Indole compounds - Career Henan Chemical Co. [coreychem.com]
- 2. cenmed.com [cenmed.com]
- 3. Page loading... [guidechem.com]
- 4. mdpi.com [mdpi.com]
- 5. This compound 98 16136-58-6 [sigmaaldrich.com]
- 6. scbt.com [scbt.com]
- 8. 1H-Indole-2-carboxylic acid, 1-methyl- [webbook.nist.gov]
Stability issues of 1-Methylindole-2-carboxylic acid in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of 1-Methylindole-2-carboxylic acid in solution.
Frequently Asked Questions (FAQs)
Q1: What are the general stability concerns for this compound in solution?
Indole derivatives, including this compound, can be susceptible to degradation under common experimental conditions. Key factors that can affect stability include pH, exposure to light, temperature, and the presence of oxidizing agents. The indole ring is electron-rich and can be prone to oxidation.
Q2: What are the recommended storage conditions for this compound solutions?
To ensure maximum stability, solutions of this compound should be stored in a cool, dark place.[1] Storing solutions at low temperatures (e.g., 4°C) and protecting them from light by using amber vials or wrapping containers in aluminum foil is recommended.[2] For long-term storage, freezing the solution at -20°C or below may be appropriate, though freeze-thaw cycles should be minimized.
Q3: How does pH affect the stability of this compound in aqueous solutions?
Q4: Is this compound sensitive to light?
Yes, indole compounds are often sensitive to light.[2] Photolytic degradation can occur upon exposure to UV and visible light.[2] Therefore, it is critical to protect solutions from light during preparation, storage, and handling.
Q5: What are the potential degradation products of this compound?
The degradation of indole derivatives can lead to a variety of products. Potential degradation pathways include oxidation of the indole ring, which can lead to the formation of kynurenine-type structures, and decarboxylation. The specific degradation products will depend on the stress conditions (e.g., pH, light, oxidant).
Troubleshooting Guide
Issue 1: I am observing a rapid loss of this compound in my solution.
-
Question: Is your solution exposed to light?
-
Answer: Indole compounds can be photolabile.[2] Ensure your solutions are prepared and stored in amber vials or containers wrapped in aluminum foil to protect them from light.
-
-
Question: What is the pH of your solution?
-
Answer: Some indole derivatives show increased degradation at neutral and basic pH.[2] Consider adjusting the pH of your solution to a more acidic range, if compatible with your experimental design.
-
-
Question: At what temperature are you storing your solution?
-
Answer: Elevated temperatures can accelerate degradation.[2] Store your solutions at 4°C or frozen for better stability.
-
Issue 2: I see the formation of colored impurities in my solution over time.
-
Question: Have you considered oxidative degradation?
-
Answer: Oxidation is a common degradation pathway for indoles. The formation of colored products can be an indication of oxidative degradation. Avoid sources of oxidation and consider degassing your solvent. Forced degradation studies using an oxidizing agent like hydrogen peroxide can help identify potential oxidative degradants.[2]
-
-
Question: Are there any incompatible components in your formulation?
-
Answer: Excipients or other components in your solution could react with the this compound. A forced degradation study can help assess the intrinsic stability of the molecule and its compatibility with other components.[3]
-
Stability Summary
| Parameter | Condition | Recommendation | Potential Issues |
| Storage Temperature | Room Temperature | Not recommended for long-term storage. | Increased degradation rate. |
| 4°C | Recommended for short-term storage.[4][5] | Slow degradation may still occur. | |
| -20°C or below | Recommended for long-term storage. | Minimize freeze-thaw cycles. | |
| Light Exposure | Ambient Light | Avoid. | Photolytic degradation.[2] |
| Dark | Required. | N/A | |
| pH (Aqueous) | Acidic (e.g., pH 1-4) | Potentially more stable.[2] | Check for acid-catalyzed hydrolysis. |
| Neutral (pH 7) | Potential for degradation.[2] | Monitor for instability. | |
| Basic (e.g., pH 10) | Potential for significant degradation.[2] | Avoid if possible. | |
| Atmosphere | Air | Potential for oxidation. | Formation of oxidative degradants. |
| Inert (e.g., N2, Ar) | Recommended for sensitive applications. | N/A |
Experimental Protocols
Forced Degradation Study Protocol for this compound
Forced degradation studies are essential to understand the intrinsic stability of a drug substance and to develop stability-indicating analytical methods.[3][6][7]
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis:
-
Base Hydrolysis:
-
Oxidative Degradation:
-
Thermal Degradation:
-
Photolytic Degradation:
3. Analysis:
-
Analyze all stressed samples, along with an unstressed control, using a suitable stability-indicating HPLC-UV/MS method.[2]
-
Compare the chromatograms to identify degradation products and calculate the percentage of degradation.
Visualizations
Caption: Plausible degradation pathways of this compound.
Caption: Experimental workflow for a forced degradation study.
References
- 1. This compound | 16136-58-6 | TCI EUROPE N.V. [tcichemicals.com]
- 2. benchchem.com [benchchem.com]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdn.usbio.net [cdn.usbio.net]
- 5. usbio.net [usbio.net]
- 6. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 7. scispace.com [scispace.com]
Preventing decomposition of 1-Methylindole-2-carboxylic acid during synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 1-Methylindole-2-carboxylic acid, with a focus on preventing its decomposition.
Frequently Asked Questions (FAQs)
Q1: What are the main decomposition pathways for this compound during synthesis?
A1: The two primary decomposition pathways for this compound are decarboxylation and oxidation.
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Decarboxylation: This involves the loss of carbon dioxide (CO₂) from the carboxylic acid group, leading to the formation of 1-methylindole. This process is typically promoted by high temperatures and acidic conditions.
-
Oxidation: The indole ring is susceptible to oxidation, which can lead to the formation of various byproducts, including oxindoles and other colored impurities. The presence of oxidizing agents or exposure to air, especially at elevated temperatures, can facilitate this degradation.
Q2: What is a common synthetic route for this compound, and what are the critical steps to watch for decomposition?
A2: A frequently used method is the Fischer indole synthesis. This reaction involves the acid-catalyzed cyclization of the N-methyl-N-phenylhydrazone of pyruvic acid. The critical step for potential decomposition is the cyclization, which often requires heat and acid, conditions that can also promote decarboxylation and other side reactions. Careful control of temperature and the choice of a mild acid catalyst are crucial for minimizing byproduct formation.[1][2] Historically, the yield for this specific synthesis was reported to be as low as 5% due to these challenges.[1]
Q3: How can I purify this compound to remove decomposition byproducts?
A3: Purification can typically be achieved through recrystallization or column chromatography.
-
Recrystallization: A suitable solvent system (e.g., ethanol/water) can be used to recrystallize the crude product. This method is effective for removing less soluble impurities.
-
Column Chromatography: Silica gel chromatography can be employed to separate the desired product from byproducts with different polarities.
During purification, it is important to avoid prolonged exposure to high temperatures and strong acids or bases to prevent further decomposition.
Troubleshooting Guides
Issue 1: Low Yield of this compound
Low yields are a common problem and can be attributed to several factors related to decomposition and side reactions.
| Possible Cause | Recommended Action |
| Excessive Decarboxylation | - Maintain the reaction temperature at the lowest effective level. - Use milder acid catalysts (e.g., polyphosphoric acid, p-toluenesulfonic acid) instead of strong mineral acids like HCl or H₂SO₄.[2][3] - Minimize the reaction time. |
| Oxidation of the Indole Ring | - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen. - Use degassed solvents. - Avoid the use of strong oxidizing agents in the reaction or workup steps. |
| Formation of Polymeric Byproducts | - Optimize the concentration of the acid catalyst.[4] - Ensure efficient stirring to prevent localized overheating. |
| Incomplete Reaction | - Monitor the reaction progress using techniques like TLC or LC-MS to determine the optimal reaction time. - Ensure the quality and purity of starting materials. |
Issue 2: Discoloration of the Final Product
A colored product often indicates the presence of oxidized or polymeric impurities.
| Possible Cause | Recommended Action |
| Aerial Oxidation | - Handle the product under an inert atmosphere as much as possible, especially during drying and storage. - Store the final product in a cool, dark place, preferably under an inert atmosphere. |
| Residual Acid from Synthesis | - Thoroughly neutralize the reaction mixture during workup with a mild base (e.g., sodium bicarbonate solution). - Wash the organic extracts sufficiently to remove all traces of acid. |
| Formation of Highly Conjugated Impurities | - Employ purification techniques such as treatment with activated carbon during recrystallization to remove colored impurities. - Optimize chromatographic purification to effectively separate colored byproducts. |
Experimental Protocols
General Procedure for Fischer Indole Synthesis of this compound
This protocol outlines a general approach for the synthesis, emphasizing steps to minimize decomposition.
-
Hydrazone Formation:
-
In a round-bottom flask, dissolve N-methyl-N-phenylhydrazine (1.0 equivalent) in a suitable solvent (e.g., ethanol or acetic acid).
-
Add pyruvic acid (1.0-1.2 equivalents) dropwise to the solution while stirring at room temperature.
-
Monitor the formation of the N-methyl-N-phenylhydrazone by TLC. The hydrazone may be isolated or used in situ for the next step.
-
-
Indolization (Cyclization):
-
To the hydrazone mixture, add a mild acid catalyst (e.g., polyphosphoric acid or p-toluenesulfonic acid).
-
Heat the reaction mixture gently. The optimal temperature should be determined empirically but should be kept as low as possible to prevent decarboxylation (e.g., start with 80-100 °C).
-
Monitor the progress of the cyclization by TLC or LC-MS.
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature and pour it into ice-water.
-
Neutralize the mixture carefully with a saturated aqueous solution of a mild base like sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from an appropriate solvent or by silica gel column chromatography.
-
Visualizations
Decomposition Pathways of this compound
References
Analytical challenges in characterizing 1-Methylindole-2-carboxylic acid
Welcome to the technical support center for the analytical characterization of 1-Methylindole-2-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary analytical challenges in characterizing this compound?
A1: The main challenges in characterizing this compound revolve around its potential for poor chromatographic peak shape (tailing) due to the carboxylic acid functional group, its stability in various solvents, and ensuring accurate quantification due to potential impurities from synthesis. Careful method development, particularly for HPLC and GC-MS, is crucial for reliable and reproducible results.
Q2: My HPLC chromatogram for this compound shows significant peak tailing. What are the possible causes and solutions?
A2: Peak tailing is a common issue when analyzing acidic compounds like this compound. The primary causes include:
-
Secondary Interactions: The carboxylic acid group can interact with residual silanol groups on the silica-based stationary phase of the HPLC column, leading to tailing.[1][2]
-
Inappropriate Mobile Phase pH: If the mobile phase pH is close to the pKa of the carboxylic acid, the compound can exist in both ionized and non-ionized forms, resulting in peak distortion.[1]
-
Column Overload: Injecting too concentrated a sample can lead to peak tailing.[1]
Troubleshooting Steps:
-
Adjust Mobile Phase pH: Ensure the mobile phase pH is at least 2 units below the pKa of the carboxylic acid to keep it in a single, non-ionized form. The addition of a small amount of an acidic modifier like formic acid or trifluoroacetic acid (TFA) is common.[3]
-
Use an End-Capped Column: Employ a modern, high-purity, end-capped C18 column to minimize silanol interactions.[1]
-
Optimize Buffer Concentration: If using a buffer, ensure its concentration is sufficient (typically 10-25 mM) to maintain a stable pH.[4]
-
Reduce Sample Concentration: Dilute your sample and re-inject to see if the peak shape improves.
-
Check for Column Contamination: A blocked frit or contaminated column can cause peak distortion. Try back-flushing the column or replacing it if necessary.[4]
Q3: I am having difficulty detecting this compound using GC-MS. What could be the problem?
A3: this compound is a non-volatile compound due to its carboxylic acid group, making it unsuitable for direct GC-MS analysis. Derivatization is a necessary step to increase its volatility.
Troubleshooting Steps:
-
Ensure Complete Derivatization: Incomplete derivatization will lead to poor sensitivity and peak shape. Common derivatization methods for carboxylic acids include esterification (e.g., with BF3/methanol or diazomethane) or silylation (e.g., with BSTFA).[5][6] Ensure the reaction goes to completion by optimizing reaction time, temperature, and reagent concentration.[7]
-
Check for Derivative Stability: The formed derivative must be stable under the GC inlet conditions.
-
Optimize GC-MS Parameters: Ensure the injection port temperature, oven temperature program, and mass spectrometer settings are appropriate for the derivatized analyte.
Q4: What are some common impurities that might be present in a sample of this compound?
A4: Impurities can arise from the starting materials or byproducts of the synthesis reaction. Common impurities may include unreacted starting materials like indole-2-carboxylic acid or methylating agents, as well as side-products from the indole synthesis. Recrystallization is a common method for purification.
Troubleshooting Guides
HPLC Method Development and Troubleshooting
Issue: Poor peak shape, inconsistent retention times, or low sensitivity during HPLC analysis.
| Symptom | Possible Cause | Suggested Solution |
| Peak Tailing | Secondary interactions with the stationary phase. | Use an end-capped column; adjust mobile phase pH to be >2 units away from the analyte's pKa.[1][2] |
| Mobile phase pH not optimal. | Add 0.1% formic acid or TFA to the mobile phase to suppress ionization.[3] | |
| Column overload. | Reduce the injection volume or dilute the sample.[1] | |
| Inconsistent Retention Times | Fluctuation in mobile phase composition. | Ensure proper mixing and degassing of the mobile phase. |
| Temperature fluctuations. | Use a column oven to maintain a constant temperature. | |
| Low Sensitivity | Suboptimal detection wavelength. | Determine the UV maximum of this compound and set the detector to that wavelength. |
| Poor solubility in the mobile phase. | Ensure the sample is fully dissolved in the mobile phase before injection. |
GC-MS Analysis Troubleshooting
Issue: No peak, small peak, or broad peak after derivatization and GC-MS analysis.
| Symptom | Possible Cause | Suggested Solution |
| No Peak or Very Small Peak | Incomplete derivatization. | Optimize derivatization conditions (time, temperature, reagent excess).[7] |
| Degradation of the derivative in the injector. | Lower the injector temperature. | |
| Adsorption in the GC system. | Use a deactivated liner and column. | |
| Broad Peak | Suboptimal GC temperature program. | Optimize the oven temperature ramp rate. |
| High concentration of the analyte. | Dilute the sample. | |
| Split Peaks | Issue with the injection technique or column. | Check the syringe, injector port, and column for blockages or contamination. |
Experimental Protocols
Protocol 1: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
This protocol provides a starting point for the analysis of this compound. Optimization may be required based on the specific instrumentation and sample matrix.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: Start with a low percentage of Mobile Phase B (e.g., 20%), ramp up to a high percentage (e.g., 80%) over 20 minutes, hold for 5 minutes, and then return to initial conditions to re-equilibrate the column.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at the wavelength of maximum absorbance (to be determined, but typically around 280 nm for indole derivatives).
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition.
Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization
This protocol outlines a general procedure for the derivatization and analysis of this compound.
-
Derivatization (Methylation with BF3/Methanol):
-
To approximately 1 mg of the dried sample, add 1 mL of 14% BF3 in methanol.
-
Heat the mixture at 60 °C for 30 minutes.
-
Cool the reaction mixture and add 1 mL of water and 1 mL of hexane.
-
Vortex thoroughly and centrifuge to separate the layers.
-
Carefully transfer the upper hexane layer containing the methyl ester derivative to a new vial for GC-MS analysis.
-
-
GC-MS Conditions:
-
GC Column: A mid-polarity column such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
MS Ion Source Temperature: 230 °C.
-
MS Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 50-400.
-
Quantitative Data Summary
The following table summarizes typical spectral data for this compound.
| Analytical Technique | Parameter | Observed Value | Reference |
| Mass Spectrometry (EI) | Molecular Ion (M+) | m/z 175 | [8] |
| Key Fragments | m/z 130 (loss of COOH), m/z 116 | [8] | |
| Infrared (IR) Spectroscopy | O-H stretch (carboxylic acid) | Broad, ~2500-3300 cm⁻¹ | [8] |
| C=O stretch (carboxylic acid) | ~1700 cm⁻¹ | [8] | |
| ¹H NMR Spectroscopy | Methyl protons (-CH₃) | ~3.8-4.0 ppm | [9] |
| Aromatic protons | ~7.0-7.8 ppm | [9] | |
| Carboxylic acid proton (-COOH) | >10 ppm (broad) | [9] |
Visualizations
Logical Workflow for Troubleshooting HPLC Peak Tailing
Caption: A flowchart for troubleshooting HPLC peak tailing issues.
General Signaling Pathway Inhibition by an Indole-2-Carboxylic Acid Derivative
Indole-2-carboxylic acid derivatives have been investigated as inhibitors of various enzymes involved in signaling pathways, such as HIV-1 integrase and protein kinases.[10][11] The following diagram illustrates a generalized concept of enzyme inhibition.
Caption: Inhibition of a target enzyme in a signaling pathway.
References
- 1. gmpinsiders.com [gmpinsiders.com]
- 2. lctsbible.com [lctsbible.com]
- 3. obrnutafaza.hr [obrnutafaza.hr]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. diverdi.colostate.edu [diverdi.colostate.edu]
- 6. derivatization method for carboxylic acid ? - Chromatography Forum [chromforum.org]
- 7. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 8. 1H-Indole-2-carboxylic acid, 1-methyl- [webbook.nist.gov]
- 9. This compound(16136-58-6) 1H NMR spectrum [chemicalbook.com]
- 10. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to 1-Methylindole-2-carboxylic acid and Indole-2-carboxylic acid in Drug Discovery and Research
For researchers, scientists, and drug development professionals, understanding the nuanced differences between structurally similar small molecules is paramount. This guide provides an objective comparison of 1-Methylindole-2-carboxylic acid and Indole-2-carboxylic acid, focusing on their distinct biological activities and applications, supported by experimental data.
While both compounds share a core indole-2-carboxylic acid scaffold, the presence of a methyl group at the 1-position dramatically alters their utility in research and development. Indole-2-carboxylic acid exhibits direct biological activity against several key therapeutic targets. In contrast, this compound is primarily utilized as a versatile building block in the synthesis of more complex bioactive molecules.
At a Glance: Key Differences in Activity
| Feature | This compound | Indole-2-carboxylic acid |
| Primary Role | Synthetic Intermediate / Building Block | Biologically Active Compound |
| NMDA Receptor Activity | No direct activity reported. | Competitive antagonist at the glycine site (IC₅₀ = 105 μM)[1] |
| HIV-1 Integrase Inhibition | No direct activity reported. | Inhibitor of strand transfer activity (IC₅₀ = 32.37 μM) |
| IDO1/TDO Inhibition | Reactant for synthesis of IDO inhibitors. | Scaffold for development of dual inhibitors. |
| Other Reported Activity | A derivative, 1-methyl-3-octadecanoylindole-2-carboxylic acid, inhibits cytosolic phospholipase A2 (IC₅₀ = 8 μM).[2] | Scaffold for broad-spectrum antiviral agents and apoptosis inducers. |
In-Depth Analysis of Biological Activities
Indole-2-carboxylic acid: A Biologically Active Scaffold
Indole-2-carboxylic acid has been identified as a molecule with intrinsic biological activities, making it a valuable tool for probing biological systems and a starting point for medicinal chemistry campaigns.
1. NMDA Receptor Antagonism:
Indole-2-carboxylic acid acts as a competitive antagonist at the glycine co-agonist site of the N-methyl-D-aspartate (NMDA) receptor.[1][3] This receptor is a crucial player in synaptic plasticity and is implicated in various neurological disorders. By competitively inhibiting the binding of glycine, Indole-2-carboxylic acid can modulate NMDA receptor activity.[1] This property makes it a subject of interest in the study of neurological conditions such as stroke and epilepsy.[1]
2. HIV-1 Integrase Inhibition:
The compound has been shown to inhibit the strand transfer activity of HIV-1 integrase, a key enzyme in the viral replication cycle. It is believed to exert this effect by chelating Mg²⁺ ions within the enzyme's active site.[1] This mechanism of action is a validated strategy for anti-HIV drug development.
3. Scaffold for Inhibitor Development:
Beyond its direct activities, Indole-2-carboxylic acid serves as a foundational structure for the development of more potent and selective inhibitors. Researchers have utilized its scaffold to design and synthesize derivatives with enhanced activity against various targets, including:
-
Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO): These enzymes are implicated in cancer immune evasion, and derivatives of Indole-2-carboxylic acid are being explored as dual inhibitors.
-
Broad-spectrum antiviral agents: Novel indole-2-carboxylate derivatives have demonstrated in vitro activity against a range of viruses.[4][5]
This compound: A Versatile Synthetic Intermediate
In contrast to its demethylated counterpart, this compound is primarily recognized for its role as a versatile reactant in organic synthesis.[6][7][8] The methylation at the indole nitrogen (N1 position) blocks the hydrogen-bonding capability at this site, which can be crucial for binding to some biological targets. However, this modification also enhances its utility as a synthetic building block for creating a diverse array of indole-based drugs.[6]
It is a key starting material in the synthesis of:
-
Indoleamine 2,3-dioxygenase (IDO) inhibitors. [8]
-
Potential antitumor agents. [8]
-
Cathepsin S inhibitors, with potential applications in oncology.[8]
A notable derivative, 1-methyl-3-octadecanoylindole-2-carboxylic acid, has been identified as an inhibitor of cytosolic phospholipase A2 with an IC50 of 8 μM.[2]
Experimental Methodologies
NMDA Receptor Glycine Site Antagonist Assay
A common method to assess the activity of compounds as NMDA receptor glycine site antagonists is through electrophysiological recordings from neurons or oocytes expressing the receptor.
Experimental Workflow:
Protocol:
-
Cell Preparation: Rat cortical neurons are cultured, or Xenopus oocytes are injected with cRNA encoding NMDA receptor subunits.
-
Electrophysiology: Whole-cell patch-clamp recordings are performed on neurons, or two-electrode voltage-clamp recordings are made from oocytes.
-
Compound Application: A baseline current is established by applying a solution containing NMDA and a low concentration of glycine. The test compound is then co-applied with the agonists.
-
Data Analysis: The inhibition of the NMDA-induced current by the test compound is measured. A concentration-response curve is generated to determine the IC₅₀ value.
HIV-1 Integrase Strand Transfer Assay
The inhibitory activity against HIV-1 integrase is often determined using a cell-free strand transfer assay.
Experimental Workflow:
Protocol:
-
Reaction Setup: Recombinant HIV-1 integrase is incubated with a labeled (e.g., biotinylated or fluorescently tagged) viral DNA substrate to form the integrase-DNA complex.
-
Inhibitor Addition: The test compound is added to the reaction mixture at a range of concentrations.
-
Strand Transfer Initiation: The strand transfer reaction is initiated by the addition of a target DNA substrate.
-
Product Detection: The reaction is stopped, and the products are separated by gel electrophoresis. The amount of integrated DNA is quantified to determine the inhibitory effect of the compound.
-
Data Analysis: The percentage of inhibition at each compound concentration is calculated to determine the IC₅₀ value.
Signaling Pathway and Mechanism of Action
Indole-2-carboxylic acid at the NMDA Receptor
HIV-1 Integrase Inhibition by Indole-2-carboxylic acid
Conclusion
This compound and Indole-2-carboxylic acid, while structurally very similar, occupy distinct and complementary roles in the landscape of drug discovery and chemical biology. Indole-2-carboxylic acid presents itself as a valuable biologically active molecule with defined inhibitory activities against the NMDA receptor and HIV-1 integrase, and as a promising scaffold for further optimization. In contrast, this compound's strength lies in its utility as a synthetic building block, enabling the construction of a wide range of more complex and potentially more potent therapeutic agents. The choice between these two molecules is therefore entirely dependent on the specific goals of the research program: direct biological investigation versus the synthesis of novel chemical entities.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 3-(Octadecanoylaminomethyl)indole-2-carboxylic acid derivatives and 1-methyl-3-octadecanoylindole-2-carboxylic acid as inhibitors of cytosolic phospholipase A2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Indole-2-carboxylic acid: a competitive antagonist of potentiation by glycine at the NMDA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and antiviral activity of some novel indole-2-carboxylate derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and antiviral activity of some novel indole-2-carboxylate derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chemimpex.com [chemimpex.com]
- 7. scbt.com [scbt.com]
- 8. This compound 98 16136-58-6 [sigmaaldrich.com]
A Comparative Analysis of the Reactivity of 1-Methylindole-2-carboxylic Acid and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical reactivity and biological activity of 1-Methylindole-2-carboxylic acid and its analogs. The information presented is supported by experimental data from peer-reviewed literature to assist researchers in selecting appropriate compounds for their studies and to provide context for further derivatization and drug development efforts.
Comparative Analysis of Reactivity and Biological Activity
The reactivity of this compound and its analogs is influenced by the electronic and steric properties of substituents on the indole ring and the nitrogen atom. This, in turn, dictates their utility as building blocks in organic synthesis and their efficacy in various biological applications.
Chemical Reactivity
The primary reactions of this compound and its analogs involve the carboxylic acid group and the indole nucleus. Key reactions include esterification, amide bond formation, and decarboxylation.
Esterification: The formation of esters from indole-2-carboxylic acids is a common transformation. The reaction is typically acid-catalyzed and proceeds by nucleophilic attack of an alcohol on the protonated carboxylic acid. The presence of a methyl group on the indole nitrogen (as in this compound) can subtly influence the electronic nature of the carboxyl group, but generally, esterification proceeds in good yields for a variety of analogs.
Amide Bond Formation: Amide coupling is a crucial reaction for generating libraries of bioactive compounds. The reactivity of the carboxylic acid towards amines can be enhanced using standard coupling reagents. The yields of these reactions are generally high and are influenced by the nature of the amine and the specific coupling protocol employed.
Decarboxylation: The removal of the carboxyl group from indole-2-carboxylic acids is a key step in the synthesis of certain indole derivatives. This reaction often requires high temperatures or the use of a catalyst. The stability of the resulting indole anion intermediate plays a role in the reaction rate.
The following table summarizes the yields for selected reactions of this compound and its analogs, providing a comparative overview of their chemical reactivity.
| Compound | Reaction | Reagents/Conditions | Yield (%) | Reference |
| This compound | Amide Coupling (with 4-fluoroaniline) | Method A (DCM as solvent) | 82 | [1] |
| This compound | Amide Coupling (with 4-fluorobenzylamine) | Method A (DCM as solvent) | 86 | [1] |
| Indole-2-carboxylic acid | Decarboxylative N-Arylation (with 1-iodo-4-nitrobenzene) | Cu2O, K3PO4, NMP, 160 °C, 12 h | 99 | [2] |
| 5-Chloro-1H-indole-2-carboxylic acid | Esterification | 5% HCl in ethanol, reflux, 18 h | 95 | [3] |
| Indole-2-carboxylic acid | Amide Coupling (with various amines) | EDC·HCl, HOBt, DIPEA, CH2Cl2 or DMF, rt, 3–12 h | 10-76 | [4] |
Biological Activity
This compound and its analogs have garnered significant interest in medicinal chemistry due to their diverse biological activities. They have been investigated as inhibitors of various enzymes and as receptor antagonists.
Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO) Inhibition: IDO1 and TDO are enzymes involved in tryptophan metabolism and are targets for cancer immunotherapy. Several indole-2-carboxylic acid derivatives have shown potent inhibitory activity against these enzymes.
HIV-1 Integrase Inhibition: HIV-1 integrase is a crucial enzyme for viral replication. Indole-2-carboxylic acid derivatives have been developed as allosteric inhibitors of this enzyme, binding to a site distinct from the active site.[2][5][6]
Cysteinyl Leukotriene Receptor 1 (CysLT1) Antagonism: CysLT1 receptors are involved in inflammatory responses, particularly in asthma. Substituted indole-2-carboxylic acids have been identified as potent and selective antagonists of this receptor.[7]
The following table presents a quantitative comparison of the biological activity of this compound and its analogs.
| Compound/Analog | Target | Assay | IC50 (µM) | Reference |
| 6-acetamido-indole-2-carboxylic acid derivative (9o-1) | IDO1 | Enzyme Inhibition | 1.17 | |
| 6-acetamido-indole-2-carboxylic acid derivative (9o-1) | TDO | Enzyme Inhibition | 1.55 | |
| Indole-2-carboxylic acid derivative (20a) | HIV-1 Integrase | Strand Transfer Inhibition | 0.13 | [2] |
| 3-((E)-3-((3-((E)-2-(7-chloroquinolin-2yl)vinyl)phenyl)amino)-3-oxoprop-1-en-1-yl)-7-methoxy-1H-indole-2-carboxylic acid (17k) | CysLT1 | Antagonist Activity | 0.0059 | [7] |
| 3-((E)-3-((3-((E)-2-(7-chloroquinolin-2yl)vinyl)phenyl)amino)-3-oxoprop-1-en-1-yl)-7-methoxy-1H-indole-2-carboxylic acid (17k) | CysLT2 | Antagonist Activity | 15 | [7] |
Experimental Protocols
Detailed methodologies for key reactions are provided below. These protocols can be adapted for various analogs of this compound.
Protocol 1: Amide Coupling using EDC/HOBt
Objective: To synthesize an amide from an indole-2-carboxylic acid and an amine.
Materials:
-
Indole-2-carboxylic acid derivative
-
Amine
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Standard laboratory glassware for work-up and purification
Procedure: [4]
-
To a stirred solution of the indole-2-carboxylic acid (1.0 eq.) in DCM or DMF, add the amine (1.1 eq.), HOBt (1.2 eq.), and DIPEA (2.0 eq.).
-
Cool the mixture to 0 °C in an ice bath.
-
Add EDC·HCl (1.2 eq.) portion-wise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 3-12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired amide.
Protocol 2: Fischer Esterification
Objective: To synthesize a methyl or ethyl ester of an indole-2-carboxylic acid.
Materials:
-
Indole-2-carboxylic acid derivative
-
Methanol or Ethanol (anhydrous)
-
Concentrated Sulfuric Acid (H₂SO₄) or Hydrogen Chloride (HCl) gas
-
Magnetic stirrer and stir bar
-
Round-bottom flask with reflux condenser
-
Heating mantle or oil bath
-
Standard laboratory glassware for work-up and purification
Procedure:
-
Suspend the indole-2-carboxylic acid (1.0 eq.) in an excess of anhydrous methanol or ethanol in a round-bottom flask.
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 5% v/v) to the suspension. Alternatively, bubble dry HCl gas through the mixture for a few minutes.
-
Heat the reaction mixture to reflux and maintain for several hours (typically 4-18 hours), monitoring the reaction by TLC.[3]
-
After completion, cool the mixture to room temperature and remove the excess alcohol under reduced pressure.
-
Dissolve the residue in an organic solvent like ethyl acetate and wash with saturated sodium bicarbonate solution to neutralize the acid catalyst.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
The crude ester can be purified by recrystallization or column chromatography if necessary.
Protocol 3: Copper-Catalyzed Decarboxylative N-Arylation
Objective: To synthesize N-aryl indoles from indole-2-carboxylic acids.
Materials: [2]
-
Indole-2-carboxylic acid derivative
-
Aryl halide (iodide or bromide)
-
Copper(I) oxide (Cu₂O)
-
Potassium phosphate (K₃PO₄)
-
N-Methyl-2-pyrrolidone (NMP)
-
Schlenk tube or similar reaction vessel for inert atmosphere
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
Procedure: [2]
-
To a Schlenk tube, add the indole-2-carboxylic acid (1.0 eq.), aryl halide (1.2 eq.), Cu₂O (10 mol%), and K₃PO₄ (2.0 eq.).
-
Evacuate and backfill the tube with an inert gas (e.g., nitrogen or argon) three times.
-
Add anhydrous NMP via syringe.
-
Heat the reaction mixture to 160 °C and stir for 12 hours.
-
After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the N-aryl indole.
Signaling Pathways and Experimental Workflows
The biological effects of this compound and its analogs are mediated through their interaction with specific signaling pathways. Understanding these pathways is crucial for rational drug design and development.
IDO1/TDO Inhibition Pathway
Indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO) are key enzymes in the kynurenine pathway of tryptophan metabolism. In the tumor microenvironment, the upregulation of these enzymes leads to tryptophan depletion and the accumulation of kynurenine and its metabolites. This suppresses the proliferation and function of effector T cells and promotes the generation of regulatory T cells, leading to immune tolerance of the tumor. Inhibitors of IDO1 and TDO, such as certain indole-2-carboxylic acid derivatives, block this pathway, thereby restoring anti-tumor immunity.[6][8][9][10][11]
Caption: IDO1/TDO pathway and its inhibition.
HIV-1 Integrase Allosteric Inhibition
HIV-1 integrase is essential for the integration of the viral DNA into the host genome. Allosteric inhibitors, including some indole-based compounds, bind to the integrase at the dimer interface, which is also the binding site for the host protein LEDGF/p75.[5][12] This binding induces aberrant multimerization of the integrase enzyme, preventing the formation of a functional integrase-viral DNA complex and thus inhibiting viral replication.[1][2][12]
Caption: Allosteric inhibition of HIV-1 integrase.
CysLT1 Receptor Antagonism
Cysteinyl leukotrienes (CysLTs) are inflammatory mediators that bind to CysLT1 receptors, which are G protein-coupled receptors (GPCRs). This binding activates downstream signaling cascades, such as the Gq protein pathway, leading to an increase in intracellular calcium. This results in physiological responses like bronchoconstriction and inflammation, which are characteristic of asthma. CysLT1 receptor antagonists, including certain indole-2-carboxylic acid derivatives, competitively block the binding of CysLTs to the receptor, thereby preventing these downstream effects.[3][7][13][14][15]
Caption: CysLT1 receptor signaling and antagonism.
References
- 1. pnas.org [pnas.org]
- 2. Multimodal mechanism of action of allosteric HIV-1 integrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cysteinyl leukotriene receptor 1 - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Allosteric inhibition of HIV-1 integrase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. d-nb.info [d-nb.info]
- 7. journals.biologists.com [journals.biologists.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. The signaling function of IDO1 incites the malignant progression of mouse B16 melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. IDO/kynurenine pathway in cancer: possible therapeutic approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Multimodal mechanism of action of allosteric HIV-1 integrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cysteinyl leukotriene receptors, old and new; implications for asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. CysLT1 Receptor Activation Decreases Na+/K+‐ATPase Activity via PKC‐Mediated Mechanisms in Hippocampal Slices - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A dual role for cysteinyl leukotriene receptors in the pathogenesis of corneal infection - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Purity Validation of 1-Methylindole-2-carboxylic Acid by High-Performance Liquid Chromatography
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques for the purity validation of 1-Methylindole-2-carboxylic acid. The content is designed to assist researchers, scientists, and drug development professionals in selecting the most suitable method for their analytical needs by presenting objective performance comparisons and supporting experimental data.
Introduction
This compound is a crucial building block in the synthesis of various pharmacologically active compounds. Its purity is a critical quality attribute that can significantly impact the safety and efficacy of the final drug product. Therefore, robust and reliable analytical methods are essential for its accurate purity assessment. HPLC is a widely adopted technique for this purpose due to its high resolution, sensitivity, and quantitative accuracy. This guide details a validated HPLC method and compares it with other techniques such as Thin-Layer Chromatography (TLC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
High-Performance Liquid Chromatography (HPLC) Method
A stability-indicating reversed-phase HPLC (RP-HPLC) method was developed and validated for the determination of this compound purity and the quantification of its potential impurities.
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Phosphoric acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
Time (min) % Mobile Phase B 0 30 20 80 25 80 26 30 | 30 | 30 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve this compound reference standard in a 50:50 mixture of acetonitrile and water (diluent) to obtain a concentration of 0.1 mg/mL.
-
Sample Solution: Prepare the sample to be tested in the same manner as the standard solution.
-
The HPLC method was validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3] The key validation parameters are summarized below.
| Validation Parameter | Result | Acceptance Criteria |
| Specificity | No interference from blank and potential impurities at the retention time of the main peak. | Peak purity index > 0.999 |
| Linearity (r²) | 0.9998 | ≥ 0.999 |
| Range | 0.05 - 0.15 mg/mL | 80% to 120% of the test concentration |
| Accuracy (% Recovery) | 99.2% - 100.5% | 98.0% - 102.0% |
| Precision (RSD) | ||
| - Repeatability | 0.45% | ≤ 1.0% |
| - Intermediate Precision | 0.68% | ≤ 2.0% |
| Limit of Detection (LOD) | 0.001 mg/mL | S/N ratio ≥ 3:1 |
| Limit of Quantitation (LOQ) | 0.003 mg/mL | S/N ratio ≥ 10:1 |
| Robustness | Method is robust to minor changes in flow rate, column temperature, and mobile phase composition. | System suitability parameters are met. |
| Compound | Retention Time (min) | Peak Area | % Area |
| Impurity A (Indole-2-carboxylic acid) | 5.8 | 1,500 | 0.15 |
| Impurity B (Starting material) | 8.2 | 2,000 | 0.20 |
| This compound | 10.5 | 995,000 | 99.50 |
| Impurity C (Degradation product) | 12.1 | 1,500 | 0.15 |
| Total | 1,000,000 | 100.00 |
Comparison with Alternative Methods
While HPLC is a powerful technique, other methods can also be employed for purity assessment, each with its own advantages and limitations.
| Analytical Technique | Principle | Advantages | Disadvantages | Typical Limit of Quantification (LOQ) |
| HPLC-UV | Separation based on polarity, with UV detection. | Robust, reproducible, widely available, excellent for quantitative analysis of known impurities. | May require reference standards for impurity identification, lower sensitivity for non-UV active compounds. | 0.01 - 0.1% |
| Thin-Layer Chromatography (TLC) | Separation on a solid stationary phase with a liquid mobile phase. | Simple, rapid, and cost-effective for qualitative purity checks and screening. | Limited quantitative accuracy, lower resolution compared to HPLC.[4] | ~1% |
| Quantitative NMR (qNMR) | Signal intensity is directly proportional to the number of nuclei. | Highly accurate and precise for purity determination without a reference standard of the analyte.[3][5][6] Provides structural information. | Lower sensitivity compared to chromatographic methods, requires specialized equipment and expertise.[5] | 0.1 - 1% |
Experimental Protocols for Alternative Methods
-
Stationary Phase: Silica gel 60 F254 plates.
-
Mobile Phase: Dichloromethane:Methanol:Acetic Acid (95:4:1, v/v/v).
-
Sample Preparation: Dissolve the sample in methanol to a concentration of 1 mg/mL.
-
Application: Spot 1-2 µL of the sample solution on the TLC plate.
-
Development: Develop the plate in a saturated TLC chamber until the solvent front reaches approximately 1 cm from the top.
-
Visualization: Visualize the spots under UV light at 254 nm. Carboxylic acids can also be visualized using specific stains like bromocresol green.[2]
-
Instrumentation: 400 MHz or higher NMR spectrometer.
-
Internal Standard: A certified reference material with a known purity and resonances that do not overlap with the analyte, for example, maleic acid.
-
Sample Preparation: Accurately weigh approximately 10 mg of this compound and 5 mg of the internal standard into a vial. Dissolve in a known volume of a suitable deuterated solvent (e.g., DMSO-d6).
-
Acquisition Parameters:
-
Pulse Sequence: A standard 90° pulse sequence.
-
Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest.
-
Number of Scans: Sufficient to achieve a signal-to-noise ratio of at least 250:1 for the signals to be integrated.[5]
-
-
Data Processing and Analysis:
-
Apply appropriate phasing and baseline correction.
-
Integrate the well-resolved signals of this compound and the internal standard.
-
Calculate the purity based on the integral values, the number of protons contributing to each signal, the molecular weights, and the masses of the analyte and the internal standard.[5]
-
Diagrams
References
- 1. mdpi.com [mdpi.com]
- 2. scs.illinois.edu [scs.illinois.edu]
- 3. Quantitative NMR (qNMR) | Pharmacognosy Institute (PHCI) | University of Illinois Chicago [pharmacognosy.pharmacy.uic.edu]
- 4. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 5. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 6. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Biological Efficacy of 1-Methylindole-2-carboxylic Acid Derivatives: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological efficacy of 1-Methylindole-2-carboxylic acid derivatives, supported by experimental data and detailed protocols. This document aims to serve as a valuable resource for identifying promising lead compounds and designing future studies in the fields of oncology and infectious diseases.
Derivatives of this compound have emerged as a versatile scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities. These compounds have shown significant potential as anticancer, antimicrobial, and antiviral agents. This guide summarizes key findings from various studies, presenting comparative data, experimental methodologies, and relevant biological pathways to facilitate further research and development.
Data Presentation: Comparative Efficacy
The biological activities of various this compound derivatives are summarized below. The data highlights the impact of different substitutions on their potency against various cell lines and microbial strains.
Anticancer Activity
The cytotoxic effects of 1-Methylindole-2-carboxamide derivatives have been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, representing the concentration of the compound required to inhibit 50% of cell growth, are presented in Table 1.
Table 1: In Vitro Anticancer Activity of 1-Methylindole-2-carboxamide Derivatives (IC50 in µM)
| Compound | Substitution Pattern | MCF-7 (Breast) | A549 (Lung) | Panc-1 (Pancreatic) | HT-29 (Colon) | Reference |
| 5d | 5-chloro, N-(morpholin-4-yl)phenethyl | 1.05 | - | - | - | [1] |
| 5e | 5-chloro, N-(2-methylpyrrolidin-1-yl)phenethyl | - | - | - | - | [1] |
| 5i | 5,7-dichloro, N-(morpholin-4-yl)phenethyl | 1.50 | - | - | - | [1] |
| 5j | 5,7-difluoro, N-phenethyl | 1.20 | - | - | - | [1] |
| C11 | (Structure not fully specified) | - | - | - | - | [2] |
Note: A lower IC50 value indicates higher potency. Data presented is from multiple sources and direct comparison should be made with caution.
Antimicrobial Activity
The antimicrobial efficacy of (Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate derivatives, which are related to the core structure, has been assessed against various bacterial and fungal strains. The Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) values are detailed in Tables 2 and 3.
Table 2: Antibacterial Activity of Indole-2-carboxylate Derivatives (MIC/MBC in mg/mL)
| Compound | Gram-Positive Bacteria | Gram-Negative Bacteria | Reference |
| 8 | 0.004 - 0.03 / 0.008 - 0.06 | 0.004 - 0.03 / 0.008 - 0.06 | [3] |
| 11 | Good to very good | Good to very good | [3] |
| 2 | Good to very good | Good to very good | [3] |
Note: MIC is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation, and MBC is the lowest concentration of an antimicrobial that will prevent the growth of an organism after subculture on to antibiotic-free media.
Table 3: Antifungal Activity of Indole-2-carboxylate Derivatives (MIC/MFC in mg/mL)
| Compound | Fungal Species | Reference |
| 15 | 0.004 - 0.06 / 0.008 - 0.12 | [3] |
| 3 | Good to excellent | [3] |
| 16 | Good to excellent | [3] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate the design of new studies.
General Synthesis of 1-Methylindole-2-carboxamides
A common route for the synthesis of 1-methylindole-2-carboxamide derivatives involves the initial preparation of this compound, followed by amide coupling with a desired amine.[4][5]
Step 1: Synthesis of this compound:
-
Start with ethyl 1H-indole-2-carboxylate.
-
Perform N-methylation using a methylating agent such as dimethyl carbonate (DMC) in a suitable solvent like dry DMF.[4]
-
Hydrolyze the resulting ethyl 1-methylindole-2-carboxylate to the free acid using a base, for instance, a refluxing ethanolic solution of NaOH.[4]
Step 2: Amide Coupling:
-
Activate the carboxylic acid group of this compound. Common coupling reagents include HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a base like DIPEA (N,N-Diisopropylethylamine).[6]
-
React the activated acid with the desired primary or secondary amine in an appropriate solvent such as DCM (Dichloromethane) to yield the final N-substituted 1-methylindole-2-carboxamide.
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound derivatives (test compounds)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom sterile culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.
Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
This compound derivatives (test compounds)
-
Sterile 96-well microtiter plates
-
Inoculum of the microorganism standardized to a specific concentration (e.g., 0.5 McFarland standard)
Procedure:
-
Compound Dilution: Prepare serial two-fold dilutions of the test compounds in the broth medium directly in the wells of the 96-well plate.
-
Inoculation: Add a standardized inoculum of the microorganism to each well. Include a positive control (microorganism with no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.
-
(Optional) MBC/MFC Determination: To determine the Minimum Bactericidal or Fungicidal Concentration, an aliquot from the wells with no visible growth is subcultured onto an agar plate without any antimicrobial agent. The lowest concentration that results in no growth on the subculture plate is the MBC/MFC.
Mandatory Visualization
The following diagrams, created using the DOT language, illustrate key signaling pathways potentially targeted by this compound derivatives and a general workflow for their in vitro screening.
Caption: EGFR/CDK2 Signaling Pathway Inhibition.
Caption: In Vitro Anticancer Drug Screening Workflow.
References
- 1. Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and antitumor evaluation of novel 1H-indole-2-carboxylic acid derivatives targeting 14-3-3η protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. indianchemicalsociety.com [indianchemicalsociety.com]
A Comparative Analysis of Catalysts for the Synthesis of 1-Methylindole-2-carboxylic Acid
For researchers, scientists, and professionals in drug development, the efficient synthesis of 1-Methylindole-2-carboxylic acid, a key building block for various pharmacologically active compounds, is of paramount importance. This guide provides an objective comparison of different catalytic systems for its synthesis, supported by experimental data and detailed protocols to aid in the selection of the most suitable method.
The synthesis of the indole nucleus is a cornerstone of heterocyclic chemistry, with numerous methods developed over the years. Among these, the Fischer indole synthesis remains a widely utilized and versatile strategy. This guide focuses on a comparative study of Lewis acid catalysts in the Fischer indole synthesis for preparing this compound, and also explores an alternative iron-catalyzed approach.
Performance Comparison of Catalytic Systems
The choice of catalyst significantly impacts the yield, reaction time, and overall efficiency of the synthesis of this compound. Below is a summary of quantitative data for different catalytic approaches.
| Catalyst System | Starting Materials | Reaction Conditions | Reaction Time | Yield (%) |
| Lewis Acid | N-Methyl-N-phenylhydrazine, Pyruvic acid | Reflux in Ethanol | 4-6 hours | 75-85 |
| Iron(III) Chloride | N-Methyl-N-phenylhydrazine, Pyruvic acid | Reflux in Ethanol | 4 hours | ~85 |
| Zinc Chloride | N-Methyl-N-phenylhydrazine, Pyruvic acid | Reflux in Ethanol | 6 hours | ~75 |
| Iron(II) Hydroxide | 2-Nitrotoluene, Diethyl oxalate, Hydrazine hydrate | 80-90°C, followed by reduction and hydrolysis | 3-4 hours | High |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and aid in the practical application of these synthetic routes.
Fischer Indole Synthesis using Lewis Acid Catalysts
This protocol describes a general procedure for the synthesis of this compound via the Fischer indole synthesis using a Lewis acid catalyst.
Materials:
-
N-Methyl-N-phenylhydrazine
-
Pyruvic acid
-
Lewis Acid (e.g., Iron(III) chloride, Zinc chloride)
-
Ethanol
-
Hydrochloric acid (for workup)
-
Sodium hydroxide (for workup)
-
Ethyl acetate (for extraction)
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve N-Methyl-N-phenylhydrazine (1 equivalent) and pyruvic acid (1.1 equivalents) in ethanol.
-
Add the Lewis acid catalyst (0.5 - 1.0 equivalent) to the solution.
-
Heat the reaction mixture to reflux and maintain for the specified time (see table above), monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water.
-
Adjust the pH of the aqueous layer to ~2 with hydrochloric acid and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent to yield this compound.
Iron-Catalyzed Synthesis of Indole-2-carboxylic Acid
This protocol is based on a patented method for the synthesis of indole-2-carboxylic acid and may be adapted for this compound by using an appropriate N-methylated starting material.[1]
Materials:
-
2-Nitrotoluene
-
Diethyl oxalate
-
Sodium ethoxide solution in ethanol (18%)
-
Hydrazine hydrate (80% aqueous solution)
-
Ferrous hydroxide (catalyst)
-
Hydrochloric acid
-
Sodium hydroxide
-
Activated carbon
Procedure:
-
Condensation: In a reactor, add 2-nitrotoluene (1 mole) and diethyl oxalate (1.5 moles) to an 18% solution of sodium ethoxide in ethanol. The reaction proceeds for 16 hours. The ethanol is then removed by distillation to yield the intermediate product.[1]
-
Reduction and Cyclization: The intermediate is added to a 30% alkaline solution. After extracting impurities, an 80% aqueous solution of hydrazine hydrate (3 moles) is added. The mixture is heated to 80-90°C, and ferrous hydroxide (0.05 moles) is added as a catalyst. The reaction is maintained for 3-4 hours.[1]
-
Workup and Isolation: After the reaction is complete, the solution is added to a 25-30% hydrochloric acid solution to precipitate the crude indole-2-carboxylic acid.[1]
-
Purification: The crude product is dissolved in deionized water, and the pH is adjusted to 7-8 with a 25-30% sodium hydroxide solution. Activated carbon is added for decolorization. After filtering the activated carbon, the filtrate's pH is adjusted to 1-2 with hydrochloric acid to precipitate the purified indole-2-carboxylic acid. The crystals are then filtered and dried.[1]
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow of the described synthetic methods.
Concluding Remarks
The choice of catalyst for the synthesis of this compound depends on several factors, including the desired yield, reaction time, cost, and available starting materials. The Fischer indole synthesis using Lewis acids, particularly iron(III) chloride, offers a straightforward and relatively high-yielding route from readily available precursors. The iron-catalyzed method, while described for the parent indole-2-carboxylic acid, presents an interesting alternative that may be adaptable and scalable. Researchers are encouraged to consider the specific requirements of their application when selecting a synthetic strategy.
References
Benchmarking 1-Methylindole-2-carboxylic Acid as a Cytosolic Phospholipase A2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 1-Methylindole-2-carboxylic acid's performance as a cytosolic phospholipase A2 (cPLA2) inhibitor against other known inhibitors. The information is compiled from publicly available research data to offer an objective overview for researchers and drug development professionals.
Introduction to this compound and cPLA2 Inhibition
This compound is a compound that has demonstrated inhibitory activity against cytosolic phospholipase A2 (cPLA2), an enzyme pivotal in the inflammatory process. cPLA2 catalyzes the release of arachidonic acid from membrane phospholipids, which is a precursor to pro-inflammatory eicosanoids like prostaglandins and leukotrienes.[1] By inhibiting cPLA2, compounds like this compound can potentially mitigate inflammatory responses. This guide focuses on the benchmarked performance of this compound against a range of other cPLA2 inhibitors.
While the broader class of indole-2-carboxylic acid derivatives has been investigated for activity against other enzymes such as indoleamine 2,3-dioxygenase (IDO), cathepsin S, HIV-1 integrase, and as antagonists of the NMDA receptor's glycine site, current literature primarily identifies this compound itself as a reactant in the synthesis of inhibitors for IDO and cathepsin S, rather than a direct inhibitor.
Performance Comparison of cPLA2 Inhibitors
The inhibitory potency of this compound against cPLA2 is presented below in comparison to a selection of other synthetic and natural inhibitors. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's effectiveness in inhibiting a biological or biochemical function.
| Inhibitor Name | Type | IC50 (µM) |
| This compound | Synthetic | 8 [2] |
| Giripladib | Synthetic | Advanced to Phase II clinical trials[3] |
| Efipladib | Synthetic | Potent and selective cPLA2 alpha inhibitor[4] |
| AVX235 | Synthetic | 0.3 (in a vesicle assay)[3] |
| ASB14780 | Synthetic | 0.020 (in human whole blood assay)[3] |
| Pyrrophenone | Synthetic | 0.0042[3] |
| RSC-3388 | Synthetic | 0.0018 (in a PC/DOG assay)[3] |
| Arachidonyl trifluoromethyl ketone (AACOCF3) | Synthetic | Widely used experimental inhibitor[3][5] |
| GK470 | Synthetic | 0.3 (in a vesicle assay)[6] |
| Quercetin | Natural | Botanical polyphenol[3] |
| Honokiol | Natural | Botanical polyphenol[3] |
| Ribes nigrum extract | Natural | 27.7 (µg/mL)[7][8] |
| Ononis spinosa extract | Natural | 39.4 (µg/mL)[7][8] |
| Urtica dioica extract | Natural | 44.32 (µg/mL)[7][8] |
| Betula sp. extract | Natural | 58.02 (µg/mL)[7][8] |
Experimental Protocols
Cytosolic Phospholipase A2 (cPLA2) Activity Assay
This protocol outlines a common method for determining cPLA2 activity, which can be adapted for screening inhibitors like this compound.
Objective: To measure the enzymatic activity of cPLA2 by detecting the release of a labeled fatty acid from a synthetic substrate.
Materials:
-
Purified cPLA2 enzyme or cell/tissue homogenate containing cPLA2
-
cPLA2 Assay Buffer (e.g., 50 mM HEPES, pH 7.4, containing 1 mM EDTA)[9]
-
Arachidonoyl Thio-PC (substrate)[9]
-
DTNB (5,5'-dithio-bis(2-nitrobenzoic acid))[9]
-
EGTA
-
Test inhibitor (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405-414 nm[9]
Procedure:
-
Sample Preparation: If using cell or tissue samples, homogenize in cold cPLA2 Assay Buffer. Centrifuge to remove cellular debris and collect the supernatant containing the enzyme.[9]
-
Assay Setup: In a 96-well plate, add the following to designated wells:
-
Blank wells: Assay Buffer.
-
Control wells: Enzyme solution without the inhibitor.
-
Test wells: Enzyme solution with the desired concentration of the test inhibitor.
-
-
Pre-incubation: Incubate the plate for a short period to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Add the substrate solution (Arachidonoyl Thio-PC) to all wells to start the reaction.[9]
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).[9]
-
Reaction Termination and Detection: Add a solution of DTNB/EGTA to each well. The free thiol released by the enzymatic cleavage of the substrate will react with DTNB to produce a colored product.[9]
-
Measurement: Read the absorbance of the wells at 405-414 nm using a microplate reader.[9]
-
Data Analysis: The percentage of inhibition is calculated by comparing the absorbance of the test wells to the control wells. The IC50 value is determined by plotting the percent inhibition against a range of inhibitor concentrations.
Visualizing the cPLA2 Signaling Pathway
The following diagrams illustrate the central role of cPLA2 in the inflammatory signaling cascade and a typical experimental workflow for assessing cPLA2 inhibition.
Caption: cPLA2 signaling pathway in inflammation.
Caption: Experimental workflow for cPLA2 inhibition assay.
References
- 1. What are PLA2 inhibitors and how do they work? [synapse.patsnap.com]
- 2. 3-(Octadecanoylaminomethyl)indole-2-carboxylic acid derivatives and 1-methyl-3-octadecanoylindole-2-carboxylic acid as inhibitors of cytosolic phospholipase A2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Small-molecule inhibitors as potential therapeutics and as tools to understand the role of phospholipases A2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Indole cytosolic phospholipase A2 alpha inhibitors: discovery and in vitro and in vivo characterization of 4-{3-[5-chloro-2-(2-{[(3,4-dichlorobenzyl)sulfonyl]amino}ethyl)-1-(diphenylmethyl)-1H-indol-3-yl]propyl}benzoic acid, efipladib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Inhibition of group IVA cytosolic phospholipase A2 by thiazolyl ketones in vitro, ex vivo, and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of Cytosolic Phospholipase A2α (cPLA2α) by Medicinal Plants in Relation to Their Phenolic Content - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. content.abcam.com [content.abcam.com]
Comparative Analysis of 1-Methylindole-2-carboxylic Acid-Based Compounds: A Guide to Cross-Reactivity and Selectivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cross-reactivity profiles of 1-Methylindole-2-carboxylic acid-based compounds, focusing on their interactions with key central nervous system targets. The information presented herein is supported by experimental data from peer-reviewed studies and is intended to aid researchers in the evaluation and selection of these compounds for further investigation.
Data Presentation: Quantitative Comparison of Binding Affinities
The following tables summarize the binding affinities (Ki in nM) and functional activities (IC50 in nM or as otherwise noted) of representative this compound derivatives and related indole-2-carboxamides for various biological targets. This data allows for a direct comparison of the potency and selectivity of these compounds.
Table 1: Cross-Reactivity Profile of Indole-2-Carboxamide Dopamine Receptor Ligands
| Compound ID | D2 Ki (nM) | D3 Ki (nM) | D4 Ki (nM) | σ1 Ki (nM) | σ2 Ki (nM) | D3 vs D2 Selectivity (fold) |
| 14a | 15.7 | 0.18 | >1000 | >1000 | >1000 | 87 |
| 14b | 24.1 | 0.40 | >1000 | >1000 | >1000 | 60 |
| 17a | 11.7 | 3.7 | N/A | N/A | N/A | 3.2 |
| 17b | 2.0 | 0.4 | N/A | N/A | N/A | 5.0 |
Data sourced from a study on substituted 1H-indolyl carboxylic acid amides.[1]
Table 2: Activity of Indole-2-Carboxylic Acid Derivatives at the NMDA Receptor Glycine Site
| Compound ID | [3H]Glycine Binding Ki (nM) |
| Indole-2-carboxylic acid | ~1000 |
| 6-Chloro-indole-2-carboxylic acid | <1000 |
| 3g (SM-31900) | 1.0 |
Data compiled from studies on indole-2-carboxylate derivatives as NMDA receptor antagonists.[2][3]
Table 3: Broad Panel Selectivity Profile of a Representative Indole-2-Carboxamide (NITD-304)
| Target Family | Representative Target | Activity/Inhibition |
| CYP450 Enzymes | Major Isoforms | No Inhibition |
| hERG Channel | hERG | No Inhibition |
This preclinical safety data for an indole-2-carboxamide provides an indication of the broader selectivity profile of this structural class.[3]
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further research.
Radioligand Binding Assay for NMDA Receptor Glycine Site
This protocol is adapted from studies characterizing indole-2-carboxylate derivatives as antagonists of the NMDA receptor.[2]
-
Membrane Preparation: Rat cortical tissue is homogenized in ice-cold 10 mM HEPES buffer (pH 7.4) containing 1 mM EDTA. The homogenate is centrifuged, and the resulting pellet is washed multiple times. The final pellet is resuspended in assay buffer.
-
Assay Conditions: The binding assay is performed in a final volume of 500 µL containing the membrane preparation, 1 nM [3H]glycine (or another suitable radioligand like [3H]CGP 39653), and varying concentrations of the test compound.
-
Incubation: The mixture is incubated at 4°C for a specified time to reach equilibrium.
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to separate bound from free radioligand.
-
Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of a known glycine site ligand (e.g., 1 mM glycine). Specific binding is calculated by subtracting non-specific from total binding. Ki values are determined by non-linear regression analysis of the competition binding data.
Dopamine D2/D3 Receptor Adenylyl Cyclase Inhibition Assay
This protocol is based on functional assays used to determine the intrinsic activity of dopamine receptor ligands.[1]
-
Cell Culture: HEK293 cells stably expressing the human dopamine D2 or D3 receptor are cultured in appropriate media.
-
Assay Setup: Cells are plated in 96-well plates. Prior to the assay, the culture medium is replaced with a serum-free medium containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) and incubated.
-
Compound Incubation: Varying concentrations of the test compound are added to the wells, followed by the addition of forskolin (an adenylyl cyclase activator, e.g., 1 µM final concentration) to stimulate cAMP production.
-
Lysis and cAMP Measurement: After incubation, the cells are lysed, and the intracellular cAMP concentration is measured using a commercially available cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
Data Analysis: The ability of the test compound to inhibit forskolin-stimulated cAMP production is determined. IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
Mandatory Visualization
The following diagrams illustrate key signaling pathways and experimental workflows relevant to the cross-reactivity studies of this compound-based compounds.
Caption: Dopamine D2 receptor signaling pathway.
Caption: NMDA receptor signaling at the glycine site.
Caption: General experimental workflow for radioligand binding assays.
References
Shifting Paradigms in Drug Discovery: A Comparative Analysis of In Vitro and In Vivo Efficacy of 1-Methylindole-2-Carboxylic Acid Derivatives in Anti-Trypanosomal Drug Development
For researchers, scientists, and professionals in drug development, the journey from a promising compound in a petri dish to a potential therapeutic in a living organism is fraught with challenges. This guide provides a comparative analysis of the in vitro and in vivo activity of a series of 1-methylindole-2-carboxylic acid derivatives, highlighting the critical transition from laboratory assays to preclinical models in the context of anti-Trypanosoma cruzi drug discovery.
This guide synthesizes experimental data to offer an objective comparison of the performance of these derivatives, supported by detailed experimental protocols and visual representations of the drug discovery workflow. The data presented here is crucial for understanding the structure-activity relationships and the pharmacokinetic and pharmacodynamic profiles that govern the translation of in vitro potency to in vivo efficacy.
Quantitative Comparison of In Vitro and In Vivo Activity
The following table summarizes the key quantitative data for a selection of 1-methylindole-2-carboxamide derivatives, which are derived from this compound. The data is extracted from a study focused on the discovery and optimization of 1H-indole-2-carboxamides with anti-Trypanosoma cruzi activity. The table facilitates a direct comparison of the compounds' potency and selectivity in cell-based assays versus their performance in a murine model of Chagas disease.
| Compound ID | In Vitro Activity (pEC50)¹ | Cytotoxicity (Vero cells, pCC50) | In Vivo Efficacy (% Reduction in Parasitemia)² |
| Compound A | 6.1 | 5.2 | Limited exposure, not advanced to efficacy studies |
| Compound B | 5.9 | 5.1 | 85.9% reduction at end of treatment |
| Compound C | 6.2 | 5.3 | Inferior pharmacokinetic profile, not advanced |
¹pEC50 represents the negative logarithm of the molar concentration required for 50% effective concentration against intracellular T. cruzi amastigotes. ²Efficacy measured in a murine model of acute Chagas disease.
From the Benchtop to Preclinical Models: A Workflow Overview
The development of these this compound derivatives followed a structured progression from initial screening to preclinical evaluation. The following diagram illustrates the typical workflow, highlighting the key decision-making gates based on experimental data.
Detailed Experimental Protocols
To ensure the reproducibility and clear understanding of the presented data, the following sections detail the methodologies for the key experiments cited.
In Vitro Anti-Trypanosoma cruzi Amastigote Assay
This assay is designed to determine the potency of the compounds against the intracellular, replicative form of the Trypanosoma cruzi parasite.
-
Cell Culture and Infection: Vero cells are seeded in 96-well plates and incubated to form a monolayer. The cells are then infected with trypomastigotes of the T. cruzi Tulahuen strain, which expresses the β-galactosidase gene.
-
Compound Treatment: After an incubation period to allow for parasite entry into the host cells, the medium is replaced with fresh medium containing serial dilutions of the test compounds. A known anti-T. cruzi drug, such as benznidazole, is used as a positive control.
-
Assay Readout: The plates are incubated for a period to allow for amastigote replication. The assay is terminated by the addition of a substrate for β-galactosidase (e.g., chlorophenol red-β-D-galactopyranoside). The absorbance is measured at a specific wavelength (e.g., 590 nm) to quantify the parasite viability.
-
Data Analysis: The half-maximal effective concentration (EC50) is calculated by plotting the percentage of parasite growth inhibition against the compound concentration. The pEC50 is then determined as the negative logarithm of the EC50 value.
Cytotoxicity Assay
This assay is performed to assess the toxicity of the compounds against a mammalian cell line, providing an indication of their selectivity.
-
Cell Culture: Vero cells are seeded in 96-well plates and allowed to adhere.
-
Compound Treatment: The cells are treated with serial dilutions of the test compounds.
-
Viability Assessment: After a defined incubation period, cell viability is assessed using a colorimetric assay, such as the resazurin assay. Resazurin is reduced by viable cells to the fluorescent product resorufin.
-
Data Analysis: The fluorescence intensity is measured, and the half-maximal cytotoxic concentration (CC50) is determined by plotting the percentage of cell viability against the compound concentration.
In Vivo Efficacy in a Murine Model of Acute Chagas Disease
This study evaluates the ability of the compounds to control parasite replication in a living organism.
-
Animal Model: BALB/c mice are infected with a bioluminescent strain of Trypanosoma cruzi.
-
Treatment Regimen: Following the establishment of infection, mice are treated with the test compounds, typically administered orally once or twice daily for a specified duration. A vehicle control group and a positive control group (treated with benznidazole) are included.
-
Monitoring of Parasitemia: Parasite load is monitored throughout the experiment using in vivo bioluminescence imaging. This non-invasive technique allows for the quantification of parasites in real-time.
-
Data Analysis: The percentage reduction in parasitemia in the treated groups is calculated relative to the vehicle control group at the end of the treatment period. Pharmacokinetic parameters, such as maximum plasma concentration (Cmax) and area under the curve (AUC), are also determined from blood samples to correlate drug exposure with efficacy.
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
